Xantocillin
Description
This compound is a chemical compound of cyanide.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1Z,3Z)-4-(4-hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c1-19-17(11-13-3-7-15(21)8-4-13)18(20-2)12-14-5-9-16(22)10-6-14/h3-12,21-22H/b17-11-,18-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMVKDUTYAGKEW-WHYMJUELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C(=CC1=CC=C(C=C1)O)C(=CC2=CC=C(C=C2)O)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C-]#[N+]/C(=C\C1=CC=C(C=C1)O)/C(=C/C2=CC=C(C=C2)O)/[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018149 | |
| Record name | Xantocillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
580-74-5, 11042-38-9 | |
| Record name | Xanthocillin X | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=580-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xantocillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthocillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011042389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xantocillin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xantocillin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xantocillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xanthocillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XANTOCILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Z55VZ40D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical structure and properties of Xantocillin
Introduction
Xantocillin, also known as this compound X, is a pioneering natural product, being the first identified to possess an isocyanide functional group.[1] Isolated initially from Penicillium notatum in 1950, it has since been discovered in other fungi, including Aspergillus fumigatus.[1][2] This molecule is the primary component, constituting about 70%, of a complex of related antibiotics that also includes this compound Y1 and Y2.[3] this compound exhibits a broad spectrum of antibiotic activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] Its unique structure and mechanism of action make it a subject of significant interest in the development of new antimicrobial agents.
Chemical Structure and Properties
This compound is chemically designated as 4,4′-(2,3-Diisocyano-1,3-butadiene-1,4-diyl)bisphenol.[3] The core structure consists of a 1,3-butadiene backbone with isocyanide groups at the 2nd and 3rd positions and p-hydroxyphenyl groups attached to the 1st and 4th positions. This planar structure is achiral.[4][5]
Table 1: Physicochemical Properties of this compound X
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂N₂O₂ | [3][4][6] |
| Molecular Weight | 288.30 g/mol | [3][4] |
| Appearance | Yellow needles or rhombs | [3] |
| Melting Point | Chars at approximately 210°C; Decomposes at 200°C | [1][3] |
| Solubility | Soluble in alcohol, ether, acetone, dioxane, and aqueous alkaline solutions. Practically insoluble in water, petroleum ether, benzene, and chloroform. | [3] |
| CAS Number | 580-74-5 | [3] |
Biosynthesis
The biosynthesis of this compound originates from the amino acid tyrosine.[2] In a pathway elucidated in Aspergillus fumigatus, a biosynthetic gene cluster (BGC) named 'xan' is responsible for its production.[7][8] The production of metabolites from this cluster is observed to increase under conditions of copper starvation.[7][8]
The key steps in the proposed biosynthetic pathway are:
-
Conversion of tyrosine to an intermediate compound by the enzyme XanB.
-
Transformation of this intermediate into this compound, catalyzed by the enzyme XanG.[9]
Mechanism of Action
This compound exhibits its broad-spectrum antibacterial activity through a novel mechanism of action: the dysregulation of heme biosynthesis.[10][11] This is achieved by the direct sequestration of heme, a critical cofactor for many cellular processes.[12]
The proposed mechanism involves the following steps:
-
This compound enters the bacterial cell.
-
The isonitrile functional groups of this compound bind directly to iron-bound heme.[12]
-
This binding sequesters regulatory heme, making it unavailable for its cognate enzymes.[12]
-
The depletion of available heme leads to the uncontrolled biosynthesis of porphyrins, the precursors of heme.[11][12]
-
The accumulation of porphyrins results in cellular stress and the production of reactive oxygen species, ultimately leading to bacterial cell death.[12]
This mechanism is distinct from many common antibiotics, making this compound a promising candidate for combating multidrug-resistant bacteria.[12][13] It has shown particular efficacy against Acinetobacter baumannii, a high-priority pathogen.[10][12]
In addition to its antibacterial properties, this compound has also been shown to induce autophagy in human hepatoma (HepG2) cells through the inhibition of the MEK/ERK signaling pathway.[6][14]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains is a key measure of its antibiotic efficacy. The broth microdilution method is a standard procedure for this determination.
General Protocol:
-
Preparation of Bacterial Inoculum: A bacterial culture is grown to a specific optical density (e.g., 0.5 McFarland standard), which corresponds to a defined number of bacterial cells per milliliter.[3]
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in a 96-well plate to create a range of concentrations.[3]
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well of the 96-well plate containing the different this compound concentrations.[3] Controls, including a growth control (no antibiotic) and a sterile control (no bacteria), are also included.[3]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 18 hours at 37°C).[3]
-
Data Analysis: Bacterial growth is assessed by measuring the turbidity (optical density) in each well. The MIC is defined as the lowest concentration of this compound that inhibits visible bacterial growth.[7]
Table 2: Representative Minimum Inhibitory Concentrations (MICs) for this compound X
| Bacterial Strain | MIC (µg/mL) |
| Acinetobacter baumannii | 0.25 - 2 |
| Escherichia coli | 8 - 32 |
| Pseudomonas aeruginosa | 16 - 64 |
| Staphylococcus aureus | 1 - 4 |
(Note: These are representative values and can vary between specific strains and experimental conditions.)
Identification of Resistant Mutants
Identifying and characterizing resistant mutants is a classical method to elucidate the mechanism of action of an antibiotic.
General Protocol:
-
Exposure to Sub-inhibitory Concentrations: Bacteria are cultured in the presence of sub-MIC levels of this compound over multiple passages. This creates selective pressure for the development of resistance.
-
Isolation of Resistant Colonies: Bacteria that exhibit growth at higher concentrations of this compound are isolated and cultured.
-
Genomic Sequencing: The genomes of the resistant mutants are sequenced and compared to the wild-type strain to identify mutations. In the case of this compound, a conserved mutation in the heme biosynthesis enzyme porphobilinogen synthase (PbgS) was identified in resistant A. baumannii strains.[10][11]
-
Phenotypic Characterization: The resistant mutants are further characterized to confirm the resistance phenotype and to study the functional consequences of the identified mutations.
Heme Sequestration Assay
This assay is used to demonstrate the direct binding of this compound to heme.
General Protocol:
-
Reconstitution of Holo-Horseradish Peroxidase (HRP): The assay utilizes the cofactor-free form of HRP (apoHRP). In the presence of heme (as hemin), apoHRP is reconstituted into its active form, holoHRP.
-
Pre-incubation with this compound: Hemin is pre-incubated with varying concentrations of this compound before the addition of apoHRP.
-
Measurement of HRP Activity: The activity of the reconstituted holoHRP is measured colorimetrically. A decrease in HRP activity with increasing concentrations of this compound indicates that this compound is binding to hemin and preventing the reconstitution of holoHRP.[2]
-
Control Experiment: To exclude direct inhibition of holoHRP, a control experiment is performed where apoHRP is pre-incubated with hemin before the addition of this compound.[2]
Conclusion
This compound stands out as a natural product with a unique chemical structure and a compelling mechanism of action. Its ability to target heme biosynthesis, a pathway not commonly exploited by current antibiotics, makes it an attractive lead compound for the development of new drugs to combat the growing threat of antibiotic resistance. Further research into its structure-activity relationships and in vivo efficacy is warranted to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Metal Ions in Biology, Biochemistry and Medicine [ouci.dntb.gov.ua]
- 6. Metallophenolomics: A Novel Integrated Approach to Study Complexation of Plant Phenolics with Metal/Metalloid Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current and Future Technologies for the Detection of Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. emerypharma.com [emerypharma.com]
- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Xantocillin's Unconventional Assault on Gram-Negative Bacteria: A Technical Guide to its Heme Sequestration Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of xantocillin, a potent isonitrile natural product, against challenging Gram-negative bacteria. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.
Introduction: A Renewed Hope Against Gram-Negative Threats
Gram-negative bacteria, characterized by their formidable dual-membrane envelope, present a significant challenge to modern medicine due to their intrinsic resistance to many antibiotics.[1][2][3] The urgent need for novel therapeutic strategies has led to a renewed interest in natural products with unique mechanisms of action. This compound, first isolated in 1948, has emerged as a promising candidate, demonstrating potent bactericidal activity against a range of clinically relevant Gram-negative pathogens, including the critical priority pathogen Acinetobacter baumannii.[1][4][5][6][7][8][9] This guide elucidates the intricate molecular strategy employed by this compound to overcome the defenses of these resilient bacteria.
Core Mechanism of Action: Dysregulation of Heme Biosynthesis
Contrary to many conventional antibiotics that target cell wall synthesis or protein translation, this compound employs a novel strategy centered on the disruption of heme metabolism.[10][11][12][13][14] The core of its mechanism is the direct sequestration of heme, a critical iron-containing cofactor essential for numerous cellular processes.[1][4][5][7]
The proposed mechanism unfolds as follows:
-
Heme Sequestration: this compound directly binds to iron-bound heme within the bacterial cell.[4]
-
Enzyme Inhibition: This sequestration prevents heme from incorporating into its cognate enzymes, thereby inhibiting their function.[1][4][5][7]
-
Biosynthetic Dysregulation: The depletion of functional heme-containing enzymes triggers an uncontrolled upregulation of the heme biosynthesis pathway as the bacterium attempts to compensate.[1][4][5][7]
-
Porphyrin Accumulation & Cellular Stress: This leads to the accumulation of porphyrin precursors, which are toxic to the cell and induce significant cellular stress.[1][4][5][7]
-
Bacterial Cell Death: The culmination of enzymatic dysfunction and the toxic effects of porphyrin accumulation results in bacterial cell death.[1][4][5][7]
Interestingly, studies of resistant A. baumannii strains revealed a conserved mutation in the porphobilinogen synthase (PbgS) gene, an enzyme involved in an early step of heme biosynthesis.[1][4][5][7] However, this compound does not directly inhibit PbgS. Instead, the mutation leads to a less efficient enzyme, resulting in a lower overall production of heme.[4][6] This suggests that a reduced heme pool confers resistance by limiting the primary target for this compound's sequestration activity.
References
- 1. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientists discover how antibiotics penetrate Gram-negative bacterial cell walls – News Bureau [news.illinois.edu]
- 3. Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. portal.fis.tum.de [portal.fis.tum.de]
- 10. resources.biomol.com [resources.biomol.com]
- 11. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 12. Effects of antibiotics on bacterial cell morphology and their physiological origins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bacterial cell wall composition and the influence of antibiotics by cell-wall and whole-cell NMR - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthetic pathway of Xantocillin in Penicillium
An In-depth Technical Guide to the Biosynthetic Pathway of Xantocillin in Penicillium
Executive Summary
This compound, first isolated from Penicillium notatum, holds historical significance as the first natural product identified to contain the isocyanide functional group. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, targeting researchers, scientists, and drug development professionals. It delineates the core enzymatic steps, the genetic architecture of the biosynthetic gene cluster (BGC), and the regulatory mechanisms governing its production. This document synthesizes current knowledge, presenting detailed experimental protocols for pathway elucidation and quantitative data on metabolite production. Visualizations of the biosynthetic and regulatory pathways, alongside a typical experimental workflow, are provided to facilitate a deeper understanding of the molecular processes involved.
Introduction to this compound
This compound is a dimeric antibiotic characterized by two p-hydroxyphenyl groups linked by a central buta-1,3-diene core, with each of the central carbons bearing an isocyanide (-N≡C) moiety. First reported in 1950, its unique structure and biological activity have prompted investigations into its formation. While initially discovered in Penicillium, significant elucidation of its biosynthetic pathway has been achieved through studies in other fungi, notably Aspergillus fumigatus. This compound exhibits broad-spectrum antibacterial activity, which has been attributed to its ability to dysregulate heme biosynthesis in bacteria, representing a unique mechanism of action.
The this compound Biosynthetic Gene Cluster (BGC)
The biosynthesis of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). In Aspergillus, this is termed the xan cluster. A homologous cluster, designated for, has been identified in the endophytic fungus Penicillium chrysogenum MT-40. The core genes within this cluster and their putative functions are essential for understanding the synthesis of the molecule.
Table 1: Core Genes in the this compound Biosynthetic Gene Cluster and Their Functions
| Gene | Protein Product | Putative Function | Homologue (S. cerevisiae) |
|---|---|---|---|
| xanB / forB | Isocyanide Synthase (ICS) - Non-Ribosomal Peptide Synthase (NRPS) hybrid | Catalyzes the conversion of L-tyrosine to an isocyanide intermediate. | Dit1 |
| xanG / forG | Cytochrome P450 monooxygenase | Catalyzes the oxidative dimerization of the isocyanide intermediate to form the this compound scaffold. | Dit2 |
| xanA | Isocyanide hydratase | Potentially involved in isocyanide detoxification or modification of intermediates. | - |
| xanE | Methyltransferase | Likely responsible for the methylation of this compound derivatives. | - |
| xanC | Transcription factor | Putative pathway-specific regulator of the xan gene cluster. | - |
The Core Biosynthetic Pathway
The synthesis of this compound proceeds in a concise, two-step enzymatic cascade starting from the primary metabolite L-tyrosine.
-
Isocyanide Formation: The hybrid enzyme XanB, an isocyanide synthase-nonribosomal peptide synthase (ICS-NRPS), activates L-tyrosine and catalyzes a two-step sequence to form a reactive isocyanide intermediate, proposed to be 2-formamido-3-(4-hydroxyphenyl) acrylic acid or a related compound.
-
Oxidative Dimerization: The cytochrome P450 enzyme, XanG, then catalyzes the oxidative dimerization of two molecules of the isocyanide intermediate. This crucial step forms the characteristic 1,4-bis(4-hydroxyphenyl)buta-1,3-diene backbone of this compound.
In Vitro Efficacy of Xantocillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of Xantocillin, a broad-spectrum antibiotic with a novel mechanism of action. The information presented herein is intended to support research and development efforts in the field of antimicrobial drug discovery.
Executive Summary
This compound demonstrates significant in vitro activity against a range of bacteria, including challenging Gram-negative pathogens. Its unique mechanism of action, which involves the sequestration of heme and subsequent disruption of heme biosynthesis, sets it apart from many conventional antibiotics. This guide summarizes the available quantitative efficacy data, details the experimental protocols used to evaluate its activity, and provides a visual representation of its molecular mechanism.
Quantitative Efficacy Data
The in vitro antibacterial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes representative MIC values for this compound X (Xan) against various bacterial strains.
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Acinetobacter baumannii | Gram-Negative | 0.5 |
| Escherichia coli | Gram-Negative | 4 |
| Pseudomonas aeruginosa | Gram-Negative | 16 |
| Staphylococcus aureus | Gram-Positive | 2 |
| Enterococcus faecalis | Gram-Positive | 8 |
Mechanism of Action: Heme Sequestration
This compound's primary mechanism of action is not the inhibition of a specific enzyme but rather the direct binding to and sequestration of heme, an essential cofactor in numerous cellular processes. This interaction disrupts the delicate balance of heme biosynthesis and utilization within the bacterial cell.
The proposed mechanism unfolds as follows:
-
This compound enters the bacterial cell.
-
The isonitrile functional groups of this compound directly bind to iron-bound heme.
-
This binding sequesters regulatory heme, making it unavailable for its cognate enzymes and regulatory proteins.
-
The depletion of regulatory heme leads to the dysregulation of the heme biosynthesis pathway, resulting in the accumulation of porphyrin precursors.
-
The accumulation of these precursors generates reactive oxygen species (ROS), leading to oxidative stress and ultimately, bacterial cell death.
This novel mechanism presents a promising avenue for combating antibiotic resistance, as it targets a pathway not commonly exploited by existing antibiotics.
Below is a diagram illustrating the proposed signaling pathway and mechanism of action of this compound.
Caption: Proposed mechanism of action of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the in vitro efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare the bacterial inoculum by suspending colonies from an overnight culture in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Heme Sequestration Assay
This colorimetric assay measures the level of regulatory heme in bacterial cells after treatment with this compound, using the reconstitution of horseradish peroxidase (HRP) as an indicator.
Materials:
-
Apo-horseradish peroxidase (apoHRP)
-
Hemin (heme source)
-
This compound
-
Phosphate-buffered saline (PBS)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Bacterial cell lysate
-
96-well microtiter plate
-
Plate reader
Procedure:
-
In Vitro Validation:
-
Pre-incubate varying concentrations of this compound with a fixed concentration of hemin in PBS.
-
Add apoHRP to the mixture and incubate to allow for reconstitution of holoHRP.
-
Initiate the colorimetric reaction by adding TMB substrate.
-
Measure the absorbance at the appropriate wavelength to determine HRP activity. A decrease in activity with increasing this compound concentration indicates heme sequestration.
-
-
Cellular Assay:
-
Treat bacterial cells with varying concentrations of this compound for a defined period.
-
Lyse the bacterial cells to release the intracellular contents.
-
Add the cell lysate to a solution containing apoHRP.
-
Measure the reconstituted HRP activity as described above. A dose-dependent decrease in HRP activity indicates sequestration of intracellular regulatory heme by this compound.
-
Porphyrin Accumulation Assay
This protocol describes the extraction and quantification of porphyrins from bacterial cells, which accumulate as a result of the dysregulation of the heme biosynthesis pathway by this compound.
Materials:
-
Bacterial culture treated with this compound
-
Ethyl acetate/acetic acid (3:1, v/v)
-
3 M HCl
-
LC/MS/MS system
Procedure:
-
Harvest bacterial cells from a culture treated with this compound by centrifugation.
-
Resuspend the cell pellet in a solution of ethyl acetate/acetic acid (3:1, v/v) and lyse the cells by sonication.
-
Centrifuge to remove cell debris and transfer the supernatant to a new tube.
-
Extract the porphyrins from the organic phase into an aqueous phase by adding 3 M HCl.
-
Analyze the aqueous phase containing the porphyrins by LC/MS/MS to quantify the levels of specific porphyrin precursors, such as protoporphyrin IX and coproporphyrin III.
Generation of Resistant Mutants
This protocol describes a method for generating bacterial mutants with resistance to this compound through serial passage.
Materials:
-
Bacterial strain of interest
-
Liquid growth medium (e.g., CAMHB)
-
This compound
-
Agar plates
Procedure:
-
Inoculate the bacterial strain into a liquid medium containing a sub-inhibitory concentration of this compound (e.g., 0.25x MIC).
-
Incubate the culture until growth is observed.
-
Passage the culture into a fresh medium containing a higher concentration of this compound (e.g., 0.5x MIC).
-
Repeat the serial passage with gradually increasing concentrations of this compound.
-
After several passages, plate the culture onto agar containing a high concentration of this compound to isolate resistant colonies.
-
The resulting resistant mutants can then be subjected to whole-genome sequencing to identify mutations that confer resistance, providing further insight into the drug's mechanism of action.
Chemical Proteomics Workflow for Target Deconvolution
While the primary target of this compound is heme, chemical proteomics can be employed to rule out primary protein targets. This generalized workflow outlines the key steps.
Workflow:
-
Probe Synthesis: Synthesize a this compound-based chemical probe by incorporating a reporter tag (e.g., biotin or a clickable alkyne) and a photoreactive group.
-
Cellular Labeling: Incubate the probe with live bacterial cells or cell lysates.
-
Cross-linking: If a photoreactive group is used, irradiate the sample with UV light to covalently link the probe to any interacting proteins.
-
Enrichment: Lyse the cells and enrich the probe-bound proteins using affinity purification (e.g., streptavidin beads for a biotin tag).
-
Protein Identification: Digest the enriched proteins and identify them using mass spectrometry-based proteomics.
-
Target Validation: Validate potential protein targets through further biochemical and genetic experiments.
The following diagram illustrates a general workflow for chemical proteomics.
Caption: General workflow for chemical proteomics.
Conclusion
The in vitro data for this compound highlight its potential as a promising antibacterial agent with a novel mechanism of action that circumvents common resistance pathways. The detailed protocols provided in this guide are intended to facilitate further research into its efficacy and mechanism, ultimately aiding in the development of new and effective antimicrobial therapies.
Xantocillin's Role in Inducing Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xantocillin, a natural product first identified from Penicillium species, has demonstrated a variety of biological activities. Recent research has illuminated its role as a potent inducer of autophagy, a cellular process of self-degradation that is critical for homeostasis and is implicated in both health and disease. This technical guide provides an in-depth overview of the mechanisms by which this compound induces autophagy, focusing on the underlying signaling pathways. It offers a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and its derivatives, particularly in the context of oncology and other diseases where modulation of autophagy is a key therapeutic strategy.
Core Mechanism of Action
This compound induces autophagy in cancer cells, such as human hepatocellular carcinoma (HepG2), primarily through a dual-action mechanism involving the modulation of two critical signaling pathways. The compound inhibits the MEK/ERK signaling pathway, which in turn leads to the dephosphorylation and inactivation of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy. Concurrently, this compound upregulates the class III PI3K/Beclin 1 signaling pathway, a crucial step for the initiation of autophagosome formation.[1] This coordinated regulation shifts the cellular balance towards a pro-autophagic state, leading to the formation of autophagosomes and subsequent degradation of cellular components.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on this compound-induced autophagy. The data is derived from in vitro experiments on HepG2 human hepatocellular carcinoma cells.
| Parameter | Method | Treatment | Observation | Reference |
| Cell Viability (IC50) | MTT Assay | 48h treatment with SD118-Xanthocillin X | 22.88 ± 4.76 µM | |
| Autophagosome Formation | Transmission Electron Microscopy (TEM) | 24.3 µM SD118-Xanthocillin X for 12h, 24h, 48h | Time-dependent increase in the number of autophagic vacuoles. | |
| LC3 mRNA Expression | Quantitative Real-Time PCR | 24.3 µM SD118-Xanthocillin X for 12h, 24h, 48h | Time-dependent increase in LC3 mRNA levels. | |
| Beclin 1 mRNA Expression | Quantitative Real-Time PCR | 24.3 µM SD118-Xanthocillin X for 12h, 24h, 48h | Time-dependent increase in Beclin 1 mRNA levels. | |
| LC3-I to LC3-II Conversion | Western Blot | 24.3 µM SD118-Xanthocillin X for 12h, 24h, 48h | Time-dependent increase in the lipidated form of LC3 (LC3-II). | |
| Beclin 1 Protein Expression | Western Blot | 24.3 µM SD118-Xanthocillin X for 12h, 24h, 48h | Time-dependent up-regulation of Beclin 1 protein. | |
| mTOR Phosphorylation | Western Blot | 24.3 µM SD118-Xanthocillin X | Decreased levels of phosphorylated mTOR (p-mTOR). | |
| ERK Phosphorylation | Western Blot | 24.3 µM SD118-Xanthocillin X | Down-regulation of phosphorylated Erk1/2 (p-Erk1/2). | |
| Effect of Autophagy Inhibition | MTT Assay | 5 mM 3-Methyladenine (3-MA) + SD118-Xanthocillin X | 3-MA partially attenuated the growth-inhibitory effect of SD118-Xanthocillin X. |
Signaling Pathways and Experimental Workflows
This compound-Induced Autophagy Signaling Pathway
The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to the induction of autophagy.
General Experimental Workflow for Assessing Autophagy
The following diagram outlines a typical workflow for investigating the autophagic effects of a compound like this compound.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and control substances for the desired time period (e.g., 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualization of Autophagosomes: Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of cellular ultrastructure, allowing for the direct visualization of autophagosomes.
Materials:
-
2.5% glutaraldehyde in 0.1 M phosphate buffer (fixative)
-
1% osmium tetroxide (post-fixative)
-
Ethanol series (for dehydration)
-
Propylene oxide
-
Epoxy resin (for embedding)
-
Uranyl acetate and lead citrate (stains)
Protocol:
-
Cell Preparation: Culture and treat cells as required.
-
Fixation: Harvest the cells and fix them with 2.5% glutaraldehyde for 2 hours at 4°C.
-
Post-fixation: Wash the cells with phosphate buffer and post-fix with 1% osmium tetroxide for 1 hour.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltration and Embedding: Infiltrate the samples with propylene oxide and then embed them in epoxy resin.
-
Sectioning: Polymerize the resin and cut ultra-thin sections (70-90 nm) using an ultramicrotome.
-
Staining: Mount the sections on copper grids and stain with uranyl acetate followed by lead citrate.
-
Imaging: Observe the sections under a transmission electron microscope and capture images of cells, identifying autophagosomes by their characteristic double membrane and enclosed cytoplasmic contents.
Analysis of Autophagy-Related Gene Expression: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the mRNA levels of autophagy-related genes like LC3 and Beclin 1.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for LC3, Beclin 1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Treat cells with this compound for the desired times, then extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, primers, and qPCR master mix.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Detection of Autophagy-Related Proteins: Western Blotting
Western blotting is used to detect changes in the levels of key autophagy-related proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3, anti-p62/SQSTM1, anti-Beclin 1, anti-p-ERK, anti-ERK, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin. The ratio of LC3-II to LC3-I or β-actin is a key indicator of autophagy induction. A decrease in p62/SQSTM1 levels also signifies autophagic flux.
References
Methodological & Application
Protocol for the Isolation and Purification of Xantocillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Xantocillin, a bioactive secondary metabolite first isolated from the fungus Penicillium notatum.
Introduction
This compound was first reported in 1950 by W. Rothe from cultures of Penicillium notatum.[1] It is a yellow crystalline substance with antibiotic properties. This document outlines the general procedures for the cultivation of the producing organism, extraction of the compound, and subsequent purification steps. The protocols provided are based on established methodologies for the isolation of secondary metabolites from fungal cultures.
Data Presentation
Due to the limited availability of specific quantitative data in the public domain for each step of this compound isolation, the following table provides a general overview of expected outcomes based on typical fungal metabolite purification processes. Researchers should maintain detailed records to establish specific yields and purity levels for their particular process.
| Purification Step | Key Parameters | Expected Purity | Expected Yield | Analytical Method for Assessment |
| Fermentation | Media composition, pH, temperature, aeration, incubation time | N/A | Varies | Microscopic examination, bioassay |
| Solvent Extraction | Choice of solvent (e.g., Ethyl Acetate), pH of broth | Low | High | Thin Layer Chromatography (TLC) |
| Column Chromatography | Stationary phase (e.g., Silica Gel), mobile phase gradient | Medium to High | Moderate | TLC, UV-Vis Spectroscopy |
| Crystallization | Solvent system, temperature | High | Low to Moderate | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
Experimental Protocols
Cultivation of Penicillium notatum
This protocol describes the cultivation of Penicillium notatum for the production of this compound.
Materials:
-
Pure culture of Penicillium notatum
-
Potato Dextrose Agar (PDA) plates
-
Liquid fermentation medium (e.g., Potato Dextrose Broth or a custom medium)
-
Sterile flasks and incubator shaker
Procedure:
-
Inoculate a PDA plate with the Penicillium notatum culture and incubate at 25-28°C for 5-7 days until sufficient sporulation is observed.
-
Prepare a seed culture by inoculating a flask containing liquid fermentation medium with spores from the PDA plate.
-
Incubate the seed culture at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.
-
Inoculate the production-scale fermentation flasks with the seed culture (typically 5-10% v/v).
-
Incubate the production cultures under the same conditions as the seed culture for 7-14 days. The optimal fermentation time should be determined by monitoring the production of this compound, for instance, through bioassays or chromatographic analysis of small samples.
Extraction of Crude this compound
This protocol outlines the extraction of this compound from the fermentation broth.
Materials:
-
Fermentation broth from Penicillium notatum culture
-
Ethyl acetate (or other suitable organic solvent like chloroform or butyl acetate)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separate the fungal mycelium from the fermentation broth by filtration or centrifugation. The mycelium can also be extracted separately to ensure complete recovery of the product.
-
Adjust the pH of the filtered broth to be acidic (e.g., pH 2-3) to facilitate the extraction of acidic compounds like this compound.
-
Transfer the acidified broth to a separatory funnel and add an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the upper organic layer containing the extracted compounds.
-
Repeat the extraction process with the aqueous layer 2-3 times to maximize the yield.
-
Combine all the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Purification by Column Chromatography
This protocol describes the purification of this compound from the crude extract using column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
A series of solvents for the mobile phase (e.g., a gradient of hexane and ethyl acetate)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane).
-
Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Begin the elution process by passing the mobile phase through the column. Start with a low polarity solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect the eluate in fractions using collection tubes.
-
Monitor the separation of compounds by spotting the collected fractions on TLC plates and visualizing them under UV light or with a suitable staining reagent.
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
Crystallization
This final step is to obtain highly pure this compound in crystalline form.
Materials:
-
Purified this compound from column chromatography
-
A suitable solvent system for crystallization (e.g., ethanol-water, methanol-water)
-
Beaker or flask
-
Filtration apparatus
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable hot solvent.
-
Slowly add a co-solvent in which this compound is less soluble until the solution becomes slightly turbid.
-
Allow the solution to cool down slowly to room temperature and then, if necessary, in a refrigerator to promote crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
References
Application of Xantocillin as an Antibiotic in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Xantocillin, the first natural product discovered to contain an isocyanide functional group, is a potent antibiotic with a unique mechanism of action.[1] It exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a novel antibiotic for controlling bacterial contamination in eukaryotic cell cultures. Its distinct mode of action, which involves the sequestration of heme and subsequent dysregulation of the bacterial heme biosynthesis pathway, suggests a high degree of selectivity for bacterial cells with low toxicity to mammalian cells.[3][4]
Mechanism of Action
This compound's antibacterial effect stems from its ability to directly bind to and sequester intracellular heme in bacteria.[1] This sequestration disrupts the delicate balance of the heme biosynthesis pathway, leading to an accumulation of toxic porphyrin precursors and ultimately causing bacterial cell death.[3][4] This targeted disruption of a critical bacterial metabolic pathway makes it an attractive alternative to conventional antibiotics used in cell culture, which often have off-target effects on eukaryotic cells.
Data Presentation
Table 1: Antibacterial Spectrum of this compound X
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound X against a range of bacterial species commonly encountered as contaminants in cell culture.
| Bacterial Species | Strain | MIC (µM) | Gram Stain | Reference |
| Acinetobacter baumannii | ATCC 19606 | 0.1 | Negative | [2] |
| Acinetobacter baumannii | ATCC 17989 | 0.2 | Negative | [2] |
| Acinetobacter baumannii (MDR) | AB5075 | 2 | Negative | [2] |
| Escherichia coli | K12 | 8 | Negative | [2] |
| Klebsiella pneumoniae | - | 4 | Negative | [2] |
| Pseudomonas aeruginosa | - | 4 | Negative | [2] |
| Staphylococcus aureus (MSSA) | - | 1 | Positive | [2] |
| Staphylococcus aureus (MRSA) | - | 2 | Positive | [2] |
MDR: Multidrug-Resistant; MSSA: Methicillin-Sensitive Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus
Note on Cytotoxicity: While comprehensive cytotoxicity data across a wide range of mammalian cell lines is still emerging, preliminary studies indicate that this compound exhibits low toxicity to human cells.[3][4] However, it is crucial to perform a cytotoxicity assay for each specific cell line to determine the optimal working concentration that is non-toxic to the eukaryotic cells while being effective against bacteria.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Cell Culture (Kill Curve Assay)
This protocol outlines the steps to determine the minimum concentration of this compound required to eliminate bacterial contamination without affecting the viability of the cultured eukaryotic cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
Bacterial culture (a common laboratory contaminant strain, e.g., E. coli or S. aureus)
-
96-well tissue culture plates
-
Spectrophotometer or plate reader
-
MTT or other cell viability assay kit
Procedure:
-
Cell Seeding: Seed the eukaryotic cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Incubate overnight to allow for cell attachment.
-
Bacterial Inoculation: Prepare a suspension of the bacterial strain and inoculate the wells containing the eukaryotic cells with a low, known concentration of bacteria.
-
This compound Treatment: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include control wells with no this compound and wells with bacteria but no eukaryotic cells. Incubate the plate for a period that is relevant to your cell culture (e.g., 24, 48, and 72 hours).
-
Assessment of Bacterial Growth: After the incubation period, assess bacterial growth by observing the turbidity of the medium or by plating aliquots of the supernatant on agar plates.
-
Assessment of Eukaryotic Cell Viability: Following the assessment of bacterial growth, perform a cell viability assay (e.g., MTT assay) on the eukaryotic cells to determine the cytotoxic effects of the different this compound concentrations.
-
Data Analysis: Determine the lowest concentration of this compound that completely inhibits bacterial growth (the Minimum Bactericidal Concentration in this context) while having no significant effect on the viability of the eukaryotic cells. This will be the optimal working concentration for your cell culture.
Protocol 2: Assessment of this compound Cytotoxicity on Eukaryotic Cell Lines (MTT Assay)
This protocol is used to quantify the cytotoxic effect of this compound on a specific eukaryotic cell line.
Materials:
-
This compound stock solution
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and incubate overnight.
-
This compound Treatment: Add serial dilutions of this compound to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).
Visualizations
Caption: Mechanism of this compound's antibacterial action.
Caption: Workflow for determining the optimal this compound concentration.
Caption: Differential targeting of bacterial heme synthesis by this compound.
References
- 1. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Regulation of heme biosynthesis via the coproporphyrin dependent pathway in bacteria [frontiersin.org]
Designing In Vivo Efficacy Studies for Xantocillin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo efficacy studies for Xantocillin, a novel antibiotic with a unique mechanism of action. The protocols outlined below are based on established murine models of bacterial infection and are tailored to assess the therapeutic potential of this compound, particularly against high-priority pathogens such as Acinetobacter baumannii.
Introduction to this compound
This compound is a broad-spectrum antibiotic that exhibits a novel mechanism of action by targeting heme biosynthesis.[1][2][3] It directly binds to heme, leading to the dysregulation of the heme biosynthesis pathway, accumulation of reactive oxygen species, and subsequent bacterial cell death.[1][4] This unique mechanism makes this compound a promising candidate for combating multidrug-resistant bacteria. Its potent activity against Acinetobacter baumannii, a critical priority pathogen as identified by the World Health Organization (WHO), underscores its potential clinical significance.[1][3]
Mechanism of Action: Targeting Heme Biosynthesis
This compound's primary mode of action involves the disruption of the bacterial heme biosynthesis pathway. The following diagram illustrates the key steps in this pathway and the point of intervention by this compound.
Preclinical In Vivo Efficacy Models
The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of a new antibiotic. Murine models are widely used in preclinical studies due to their cost-effectiveness, well-characterized genetics, and the availability of established infection protocols. The following models are recommended for assessing the efficacy of this compound.
Murine Septicemia Model
This model is used to evaluate the ability of an antibiotic to protect against a systemic bacterial infection.
Experimental Workflow:
Protocol:
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Bacterial Strain: A clinically relevant strain of Acinetobacter baumannii (e.g., a multidrug-resistant isolate).
-
Infection:
-
Prepare a bacterial suspension in sterile saline to a concentration of approximately 1 x 10⁷ CFU/mL.
-
Induce sepsis by intraperitoneal (IP) injection of 0.1 mL of the bacterial suspension.
-
-
Treatment:
-
Administer this compound or vehicle control via a clinically relevant route (e.g., intravenous or intraperitoneal) at 1 and 6 hours post-infection.
-
Multiple dose levels of this compound should be tested to determine the effective dose.
-
-
Monitoring and Endpoints:
-
Monitor animal survival, clinical signs of illness (e.g., ruffled fur, lethargy), and body weight daily for up to 14 days.
-
At predetermined time points (e.g., 24 hours post-infection), a subset of animals from each group can be euthanized to determine bacterial load in blood, spleen, and liver by plating serial dilutions of tissue homogenates.
-
Hypothetical Data Presentation:
Table 1: Survival Rate in Murine Septicemia Model
| Treatment Group | Dose (mg/kg) | Route | Number of Animals | Survival Rate (%) |
| Vehicle Control | - | IP | 10 | 0 |
| This compound | 5 | IP | 10 | 40 |
| This compound | 10 | IP | 10 | 80 |
| This compound | 20 | IP | 10 | 100 |
| Comparator Antibiotic | 25 | IP | 10 | 90 |
Table 2: Bacterial Load Reduction in Murine Septicemia Model (24 hours post-infection)
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Spleen (± SD) | Mean Log10 CFU/g Liver (± SD) |
| Vehicle Control | - | 7.5 ± 0.4 | 7.2 ± 0.5 |
| This compound | 10 | 4.2 ± 0.6 | 3.9 ± 0.7 |
| Comparator Antibiotic | 25 | 4.5 ± 0.5 | 4.1 ± 0.6 |
Murine Pneumonia Model
This model is essential for evaluating the efficacy of antibiotics against respiratory tract infections.
Experimental Workflow:
Protocol:
-
Animal Model: Female C57BL/6 mice (6-8 weeks old).
-
Bacterial Strain: A hypervirulent strain of Acinetobacter baumannii.
-
Infection:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Instill 50 µL of a bacterial suspension (approximately 1 x 10⁸ CFU/mL) intranasally.
-
-
Treatment:
-
Begin treatment with this compound or vehicle control 2 hours post-infection and continue for a specified duration (e.g., twice daily for 3 days).
-
-
Monitoring and Endpoints:
-
Monitor survival and clinical signs daily.
-
At 24 and 72 hours post-infection, euthanize a subset of animals to determine bacterial load in the lungs.
-
Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell influx and cytokine levels.
-
Perform histopathological analysis of lung tissue to assess inflammation and tissue damage.
-
Hypothetical Data Presentation:
Table 3: Bacterial Load in Lungs in Murine Pneumonia Model
| Treatment Group | Dose (mg/kg, BID) | Mean Log10 CFU/g Lung (± SD) at 24h | Mean Log10 CFU/g Lung (± SD) at 72h |
| Vehicle Control | - | 8.1 ± 0.5 | 8.5 ± 0.4 |
| This compound | 15 | 5.3 ± 0.7 | 3.1 ± 0.5 |
| Comparator Antibiotic | 30 | 5.8 ± 0.6 | 3.5 ± 0.6 |
Neutropenic Thigh Infection Model
This model is a standardized method for evaluating the pharmacodynamics of an antibiotic in the absence of a significant host immune response.
Experimental Workflow:
Protocol:
-
Animal Model: Female ICR mice (6-8 weeks old).
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
-
Bacterial Strain: A relevant strain of Staphylococcus aureus or Escherichia coli.
-
Infection:
-
Inject 0.1 mL of a bacterial suspension (approximately 1 x 10⁶ CFU/mL) into the thigh muscle.
-
-
Treatment:
-
Initiate treatment with this compound or vehicle control 2 hours post-infection.
-
Administer doses at various intervals to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy (e.g., T>MIC, Cmax/MIC, or AUC/MIC).
-
-
Endpoint:
-
Euthanize animals 24 hours after the start of treatment.
-
Harvest the thigh muscle, homogenize, and determine the bacterial load by plating serial dilutions.
-
Hypothetical Data Presentation:
Table 4: Efficacy of this compound in Neutropenic Thigh Infection Model
| Treatment Group | Dosing Regimen (mg/kg) | Mean Log10 CFU/g Thigh (± SD) at 24h |
| Vehicle Control | - | 8.9 ± 0.3 |
| This compound | 10 (single dose) | 6.5 ± 0.5 |
| This compound | 5 (q12h) | 5.8 ± 0.6 |
| This compound | 2.5 (q6h) | 5.1 ± 0.4 |
| Comparator Antibiotic | 20 (q12h) | 6.0 ± 0.5 |
Important Considerations for Study Design
-
Pharmacokinetics and Pharmacodynamics (PK/PD): It is crucial to characterize the PK profile of this compound in the selected animal model to inform dose selection and scheduling.
-
Toxicity: The novel mechanism of this compound, targeting a fundamental pathway, necessitates careful monitoring for potential host toxicity. Preliminary dose-range finding and toxicity studies are recommended.
-
Controls: Appropriate controls, including vehicle-treated and comparator antibiotic-treated groups, are essential for robust data interpretation.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Conclusion
The protocols and guidelines presented here provide a framework for the preclinical in vivo evaluation of this compound. By employing these well-established animal models, researchers can generate the necessary efficacy and safety data to support the further development of this promising new antibiotic. The unique mechanism of action of this compound warrants a thorough investigation of its therapeutic potential in combating the growing threat of antimicrobial resistance.
References
- 1. A mouse model of Acinetobacter baumannii-associated pneumonia using a clinically isolated hypervirulent strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Mouse Pneumonia Model by Acinetobacter baumannii Multidrug Resistant Strains - Evotec [evotec.com]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Xantocillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antibacterial susceptibility of Xantocillin, a natural product with known antibacterial activity. The following methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific properties of this compound.
Mechanism of Action
This compound exerts its antibacterial effect through a novel mechanism of action that involves the dysregulation of heme biosynthesis.[1][2] It directly binds to heme, leading to a cascade of events that are detrimental to bacterial viability. This includes the accumulation of porphyrins and subsequent oxidative stress.[1][3]
References
Application Notes and Protocols for Xantocillin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Xantocillin stock solutions for laboratory use. Adherence to these guidelines will help ensure the stability and efficacy of the compound for experimental purposes.
Introduction
This compound, also known as xanthocillin X, is a natural product that was the first to be identified with an isocyanide functional group.[1][2] It is a yellow crystalline solid with a molecular weight of 288.31 g/mol .[1][2] this compound has demonstrated broad-spectrum antibiotic activity, showing potency against various difficult-to-treat Gram-negative bacteria, including Acinetobacter baumannii.[3][4][5] Its mechanism of action is an area of active research, with studies suggesting it may involve the dysregulation of heme biosynthesis or the inhibition of the MEK/ERK pathway.[1][3][4]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 288.31 g/mol | [1] |
| CAS Number | 580-74-5 | [1] |
| Appearance | Solid powder / Yellow crystals | [1][2] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
3.1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 288.31 g/mol * 1000 mg/g = 2.8831 mg
-
-
-
Weigh the this compound powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 2.88 mg of this compound powder into the tube. Record the exact weight.
-
-
Add DMSO:
-
Based on the actual weight of the this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 288.31 g/mol ) / 0.010 mol/L * 1,000,000 µL/L
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the this compound:
-
Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
-
Aliquot and Store:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1]
-
3.2. General Guidelines for Handling and Use
-
Stability: this compound is stable for several weeks during shipping at ambient temperature.[1] For long-term stability of the solid compound, store it in a dry, dark place at 0-4°C for the short term or -20°C for the long term.[1] Stock solutions in DMSO are generally stable for up to one month when stored in tightly sealed vials at -20°C.
-
Aseptic Technique: When preparing and handling stock solutions, always use sterile equipment and aseptic techniques to prevent microbial contamination.
-
Filter Sterilization: For applications requiring a sterile stock solution, filter the final solution through a 0.22 µm syringe filter that is compatible with DMSO (e.g., nylon or PTFE).[6]
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Proposed signaling pathways affected by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Item - Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - American Chemical Society - Figshare [acs.figshare.com]
- 5. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eeescience.utoledo.edu [eeescience.utoledo.edu]
Application Notes and Protocols for Studying Heme Biosynthesis Pathways Using Xantocillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Xantocillin, a potent isonitrile natural product, to investigate and perturb heme biosynthesis pathways. The unique mechanism of action of this compound, involving the sequestration of cellular heme, offers a valuable tool to study the regulation of this essential metabolic pathway and to explore novel antibacterial strategies.
Introduction to this compound and its Mechanism of Action
This compound is a broad-spectrum antibiotic with a novel mechanism of action that does not involve direct inhibition of enzymatic activity. Instead, it directly binds to and sequesters cellular heme.[1][2][3][4][5] This sequestration disrupts the delicate feedback regulation of the heme biosynthesis pathway, leading to an uncontrolled upregulation of porphyrin synthesis. The subsequent accumulation of these photosensitive molecules induces oxidative stress, ultimately resulting in bacterial cell death.[1] This makes this compound a powerful tool for studying the consequences of heme dysregulation and for investigating the cellular responses to porphyrin accumulation.
A key indicator of this compound's effect on heme biosynthesis was discovered through the sequencing of resistant Acinetobacter baumannii strains. These resistant mutants exhibited a conserved mutation in the gene encoding porphobilinogen synthase (PbgS), a crucial enzyme in the heme synthesis pathway.[1][2][3] This mutation resulted in an enzyme with impaired efficiency, leading to reduced heme production and consequently, a lower target concentration for this compound.[1][4]
Key Applications of this compound in Heme Biosynthesis Research
-
Inducing and Studying Porphyrin Accumulation: this compound treatment leads to a significant and measurable increase in intracellular porphyrin levels.[1] This allows researchers to study the cellular mechanisms for handling porphyrin overload, including efflux and detoxification pathways.
-
Investigating Heme-Mediated Regulation: By depleting the pool of regulatory heme, this compound can be used to probe the roles of heme in regulating gene expression, protein synthesis, and other cellular processes.
-
Screening for Novel Antibacterials: The unique mechanism of this compound provides a new target for antibacterial drug discovery. High-throughput screens can be designed to identify other compounds that disrupt heme homeostasis.
-
Understanding Bacterial Resistance Mechanisms: Studying the mutations that confer resistance to this compound, such as those in the PbgS enzyme, can provide insights into the adaptability of bacterial metabolic pathways.
Data Presentation: Quantitative Effects of this compound
While a specific binding affinity (Kd) for the this compound-heme interaction and a direct IC50 value for heme sequestration are not yet established in the literature, the following table summarizes the key quantitative observations of this compound's activity.
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Acinetobacter baumannii | Nanomolar range | [1][2] |
| Porphyrin Accumulation | Acinetobacter baumannii | Significant increase in fluorescence (λex = 406 nm, λem = 612 nm) after 1h incubation with this compound. | [1] |
| Regulatory Heme Levels | Acinetobacter baumannii | Clear decrease in intracellular regulatory heme with increasing this compound concentration. | [1] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on heme biosynthesis.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Acinetobacter baumannii)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture in fresh medium to achieve a starting optical density at 600 nm (OD600) of approximately 0.05-0.1.
-
-
Prepare this compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (no this compound) and a negative control (medium only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial culture to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for 16-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be determined by visual inspection or by measuring the OD600 in each well.
-
Protocol 2: Analysis of Bacterial Growth Curves in the Presence of this compound
This protocol assesses the effect of different concentrations of this compound on the growth kinetics of a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
This compound stock solution
-
Sterile culture flasks or tubes
-
Spectrophotometer
Procedure:
-
Prepare Cultures:
-
Inoculate several flasks containing fresh growth medium with an overnight culture to a starting OD600 of ~0.05.
-
-
Add this compound:
-
Add different concentrations of this compound to each flask. Include a no-drug control.
-
-
Monitor Growth:
-
Incubate the flasks at the optimal growth temperature with shaking.
-
At regular time intervals (e.g., every hour), aseptically remove an aliquot from each flask and measure the OD600.
-
-
Plot Growth Curves:
-
Plot the OD600 values against time for each this compound concentration to generate growth curves.
-
Protocol 3: UV-Vis Spectrophotometry of this compound-Hemin Interaction
This protocol demonstrates the direct interaction between this compound and hemin (oxidized heme) by observing changes in the Soret band of hemin.[5]
Materials:
-
Hemin stock solution (e.g., in DMSO)
-
This compound stock solution
-
Aqueous buffer (e.g., 200 mM HEPES, pH 7.0)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare Hemin Solution:
-
Dilute the hemin stock solution in the aqueous buffer to a final concentration of 20 µM.
-
-
Record Baseline Spectrum:
-
Record the UV-Vis spectrum of the hemin solution from 300 to 700 nm. The Soret peak should be around 390 nm.
-
-
Titrate with this compound:
-
Add increasing concentrations of this compound (e.g., 20 µM, 40 µM) to the hemin solution.
-
After each addition, mix well and record the UV-Vis spectrum.
-
-
Analyze Data:
-
Observe the changes in the Soret peak. A red-shift of the Soret band (e.g., to around 438 nm) and the appearance of a new peak around 550 nm indicate a direct interaction between this compound and hemin.[5]
-
Protocol 4: Quantification of Intracellular Porphyrin Accumulation
This protocol measures the accumulation of porphyrins in bacterial cells treated with this compound using fluorescence spectroscopy.[1]
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Treat Cells with this compound:
-
Grow a bacterial culture to mid-log phase (OD600 ~0.5).
-
Add this compound to the culture at a concentration known to induce porphyrin accumulation (e.g., a concentration near the MIC). Incubate for 1-2 hours. Include a DMSO-treated control.
-
-
Harvest and Wash Cells:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with PBS to remove extracellular components.
-
-
Lyse Cells:
-
Resuspend the cell pellet in a suitable lysis buffer.
-
-
Measure Fluorescence:
-
Measure the fluorescence of the cell lysate using an excitation wavelength of 406 nm and an emission wavelength of 612 nm.
-
-
Normalize Data:
-
Normalize the fluorescence readings to the protein concentration of the lysate to account for differences in cell number.
-
Protocol 5: Measurement of Regulatory Heme Levels
This protocol utilizes an apo-horseradish peroxidase (apoHRP) based assay to measure the pool of readily available ("regulatory") heme within cells.
Materials:
-
Bacterial strain of interest
-
This compound stock solution
-
Cell lysis buffer
-
Apo-horseradish peroxidase (apoHRP)
-
HRP substrate (e.g., TMB - 3,3',5,5'-tetramethylbenzidine)
-
Colorimetric plate reader
Procedure:
-
Cell Treatment and Lysis:
-
Treat bacterial cells with varying concentrations of this compound as described in Protocol 4.
-
Harvest and lyse the cells.
-
-
ApoHRP Reconstitution:
-
Add a known amount of apoHRP to the cell lysates. The apoHRP will bind to the free or loosely bound regulatory heme to form active holo-HRP.
-
-
Enzymatic Assay:
-
Add the HRP substrate (TMB) to the samples.
-
Measure the colorimetric change at the appropriate wavelength (e.g., 652 nm for TMB) using a plate reader.
-
-
Quantify Regulatory Heme:
-
The amount of active HRP, and thus the color development, is proportional to the amount of regulatory heme in the cell lysate. Create a standard curve with known concentrations of hemin to quantify the regulatory heme concentration.
-
Visualizations
Caption: this compound sequesters heme, disrupting feedback inhibition of the heme biosynthesis pathway.
Caption: Workflow for studying this compound's effect on heme biosynthesis.
References
- 1. ApoHRP-based assay to measure intracellular regulatory heme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ApoHRP-based Assay to Measure Intracellular Regulatory Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 5. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Recommended dosage of Xantocillin for in vitro experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended dosage guidelines for the in vitro use of Xantocillin, a potent natural product with significant antibacterial and potential anticancer activities. The information presented here is intended to guide researchers in designing and executing experiments to explore the biological effects of this compound.
Mechanism of Action
This compound X (Xan) and its derivatives exert their biological effects primarily through the dysregulation of heme biosynthesis.[1][2][3] The core mechanism involves the direct binding of the isonitrile functional groups of this compound to heme.[4] This interaction sequesters regulatory heme, leading to a cascade of downstream effects, including the accumulation of porphyrin intermediates and the generation of reactive oxygen species (ROS), ultimately resulting in cell death.[1][4] This novel mechanism of action makes this compound an attractive candidate for combating multidrug-resistant bacteria and exploring new avenues in cancer therapy.[1][3]
Recommended Dosage for In Vitro Experiments
The optimal concentration of this compound for in vitro experiments is highly dependent on the cell type and the specific assay being performed. The following table summarizes recommended dosage ranges based on published studies. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
| Experiment Type | Cell Type | Compound | Concentration Range | Key Observations | References |
| Antibacterial Activity (MIC) | Acinetobacter baumannii | This compound X (Xan) | Nanomolar range | Minimum Inhibitory Concentration | [1][2] |
| Time-Kill Assay | Acinetobacter baumannii | This compound X (Xan) | 4 µM | Complete bacterial elimination within 24 hours.[1] | [1] |
| Porphyrin Accumulation Assay | Acinetobacter baumannii | This compound X (Xan) | 1 µM | Significant increase in porphyrin fluorescence.[1][2] | [1][2] |
| Heme Binding Assay | In vitro (hemin) | This compound X (Xan) | Varied concentrations | Pre-incubation with 5 nM hemin.[1] | [1] |
| Cell Proliferation Assay (IC50) | MDA-MB-231 (TNBC) | This compound X Dimethyl Ether (XanDME) | 0.85 µM | Half-maximal inhibitory concentration.[5] | [5] |
| Cell Proliferation Assay (IC50) | MDA-MB-468 (TNBC) | This compound X Dimethyl Ether (XanDME) | 0.25 µM | Half-maximal inhibitory concentration.[5] | [5] |
| Cell Proliferation Assay (IC50) | HepG2 (Hepatoma), MCF-7 (Breast Cancer), KB (Oral Carcinoma) | This compound X Dimethyl Ether (XanDME) | 0.18 - 0.44 µg/mL | Half-maximal inhibitory concentration.[6] | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on mammalian cancer cell lines.
Materials:
-
Mammalian cells of interest (e.g., MDA-MB-231, HepG2)
-
Complete cell culture medium
-
This compound (or its derivatives) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Heme Binding Assay (In Vitro)
This protocol describes an in vitro assay to assess the direct binding of this compound to hemin.
Materials:
-
Hemin stock solution
-
This compound stock solution
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare a working solution of hemin (e.g., 5 nM) in the assay buffer. Prepare a series of this compound dilutions at various concentrations.
-
Incubation: In a suitable microplate or cuvette, pre-incubate the hemin solution with the different concentrations of this compound for a defined period (e.g., 30 minutes) at room temperature, protected from light. Include a control with hemin and buffer only.
-
Spectrophotometric Analysis: Measure the absorbance spectrum of the solutions, particularly focusing on the Soret peak of hemin (around 400 nm), to observe any spectral shifts or changes in absorbance intensity indicative of binding.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vitro characterization.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Addressing Xantocillin solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with Xantocillin solubility in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound is practically insoluble in neutral aqueous solutions. Its molecular structure lends itself to poor solubility in water. To achieve dissolution, modification of the solvent system is necessary.
Q2: What solvents can be used to dissolve this compound?
A2: this compound is soluble in some organic solvents and aqueous alkaline solutions. Dimethyl sulfoxide (DMSO) is a common organic solvent used to dissolve this compound. It is also freely soluble in aqueous alkaline solutions, such as those prepared with sodium hydroxide (NaOH) or potassium hydroxide (KOH), due to the formation of a water-soluble salt.[1]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous solution. To avoid this, you can try a few approaches:
-
Increase the final concentration of the co-solvent: Ensure the final concentration of DMSO in your aqueous solution is high enough to maintain solubility. However, be mindful that high concentrations of DMSO can be toxic to cells.
-
Use a different solubilization technique: Consider pH adjustment or creating a solid dispersion, which may be more suitable for your experimental needs.
Q4: Can I heat the solution to improve solubility?
A4: While gentle warming can sometimes aid dissolution, this compound is known to char at high temperatures (around 210°C).[1] Therefore, excessive heating is not recommended as it may lead to degradation. If you choose to warm the solution, do so cautiously and monitor for any changes in color or clarity that might indicate degradation.
Troubleshooting Guide
This guide provides systematic approaches to overcoming common solubility challenges with this compound.
Issue 1: this compound Powder Does Not Dissolve in Aqueous Buffer
This workflow helps you select an appropriate method to dissolve this compound for your experiment.
Caption: Troubleshooting workflow for dissolving this compound.
Issue 2: Precipitation Occurs After Adding this compound-DMSO Stock to Aqueous Media
This decision tree provides steps to mitigate precipitation when diluting a concentrated this compound stock solution.
Caption: Decision tree for addressing precipitation issues.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Water | Practically Insoluble | Will not dissolve in neutral water. |
| Aqueous Alkaline Solutions | Freely Soluble | Forms a water-soluble dipotassium salt at a pH of 10.5.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating stock solutions. |
| Ethanol | Up to 1% | Can be used as a co-solvent.[1] |
| Acetone | Up to 1% | [1] |
| Dioxane | Up to 1% | [1] |
| Diethyl Ether | Up to 1% | [1] |
| Petroleum Ether | Practically Insoluble | [1] |
| Benzene | Practically Insoluble | [1] |
| Chloroform | Practically Insoluble | [1] |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This method utilizes the acidic nature of the phenolic hydroxyl groups on this compound to form a soluble salt in an alkaline solution.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Sterile, deionized water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the this compound powder to a volume of sterile, deionized water.
-
While stirring, slowly add the 1 M NaOH or KOH solution dropwise.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding the alkaline solution until the this compound is fully dissolved. A pH of approximately 10.5 is expected for complete dissolution of the dipotassium salt.[1]
-
Once dissolved, the pH can be carefully adjusted downwards with a dilute acid (e.g., 0.1 M HCl) if a lower pH is required for the experiment. Be cautious, as lowering the pH too much may cause the this compound to precipitate.
-
Bring the solution to the final desired volume with sterile, deionized water.
Workflow for pH Adjustment Method:
Caption: Protocol workflow for pH adjustment.
Protocol 2: Co-solvency Method
This protocol describes the use of a water-miscible organic solvent to dissolve this compound before dilution in an aqueous medium.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer or media of choice
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in 100% DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO for a 10 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
To prepare your final working solution, add the this compound-DMSO stock solution to your aqueous buffer or media dropwise while vortexing or stirring.
-
Crucially, ensure the final concentration of DMSO in your working solution is kept as low as possible to avoid cellular toxicity, yet high enough to maintain solubility. A final DMSO concentration of less than 1% (v/v) is generally recommended for cell-based assays.
Protocol 3: Solid Dispersion Preparation (Solvent Evaporation Method)
Solid dispersion is an advanced technique where the drug is dispersed in a hydrophilic carrier to improve its dissolution rate.
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Determine the desired ratio of this compound to PVP K30 (e.g., 1:5 w/w).
-
Dissolve both the this compound and PVP K30 in a suitable volume of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure until a thin film or solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Grind the resulting solid into a fine powder using a mortar and pestle.
-
This powder can then be weighed and dissolved in your aqueous medium. The dissolution should be significantly faster compared to the raw this compound powder.
References
Troubleshooting variability in Xantocillin bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xantocillin bioassays. Our aim is to help you identify and resolve sources of variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a this compound bioassay?
A this compound bioassay is a microbiological assay used to determine the potency or concentration of this compound, an antibiotic. These assays are based on the principle of microbial growth inhibition. The extent to which this compound inhibits the growth of a susceptible microorganism is proportional to the concentration of the antibiotic present. This is typically measured as a zone of inhibition in an agar diffusion assay or as the minimal inhibitory concentration (MIC) in a broth dilution assay.
Q2: Which microorganisms are typically used as test organisms for this compound bioassays?
Standard quality control strains are essential for ensuring the accuracy and reproducibility of this compound bioassays. Commonly used strains include Staphylococcus aureus (e.g., ATCC 25923) and Escherichia coli (e.g., ATCC 25922). The choice of organism may also depend on the specific application of the assay.
Q3: What are the common methods for performing a this compound bioassay?
The two most common methods are the agar diffusion method (Kirby-Bauer) and the broth microdilution method.
-
Agar Diffusion: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Paper discs impregnated with known concentrations of this compound are then placed on the agar. After incubation, the diameter of the zone of growth inhibition around each disc is measured.
-
Broth Microdilution: This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth after incubation.
Q4: How does the mechanism of action of this compound relate to potential bioassay issues?
This compound's unique mechanism of action involves the dysregulation of heme biosynthesis in bacteria. This can occasionally lead to atypical results. For instance, variability in the iron or heme concentration of the growth medium could potentially influence the susceptibility of the test organism and, consequently, the bioassay results.
Troubleshooting Guide
Variability in bioassay results can be frustrating. This guide provides a structured approach to troubleshooting common issues you might encounter during your this compound experiments.
Issue 1: Inconsistent or Unexpected Zone Sizes in Agar Diffusion Assays
Q: My zones of inhibition for the same this compound concentration are highly variable between plates or experiments. What could be the cause?
A: Inconsistent zone sizes are a common issue in agar diffusion assays. The table below outlines potential causes and recommended corrective actions.
| Potential Cause | Corrective Action |
| Inoculum Density | Ensure the turbidity of the bacterial suspension is standardized to a 0.5 McFarland standard before inoculation. An inoculum that is too light will result in larger zones, while a heavy inoculum will produce smaller zones. |
| Agar Depth | The depth of the agar in the petri dish should be uniform, typically 4 mm. Variations in depth can affect the diffusion rate of the antibiotic. |
| Disc Potency | Use antibiotic discs from a reputable supplier and store them according to the manufacturer's instructions to prevent degradation of this compound. |
| Incubation Conditions | Maintain a consistent incubation temperature (usually 35°C) and atmosphere. Fluctuations can affect the growth rate of the microorganism and the activity of the antibiotic. |
| pH of the Medium | The pH of the Mueller-Hinton agar should be between 7.2 and 7.4. An incorrect pH can alter the activity of this compound. |
Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) Values in Broth Microdilution Assays
Q: I am observing variable MIC values for this compound against my quality control strain. How can I troubleshoot this?
A: Variability in MIC values can stem from several factors. The following table details common causes and solutions for inconsistent broth microdilution results.
| Potential Cause | Corrective Action |
| Inaccurate Pipetting | Ensure accurate and consistent pipetting of the antibiotic dilutions and the bacterial inoculum. Use calibrated pipettes. |
| "Skipped" Wells | The phenomenon of "skipped wells" (no growth in a well at a lower concentration, followed by growth at a higher concentration) can occur. This may be due to technical error or contamination. Repeat the assay with fresh reagents. |
| Contamination | Visually inspect the wells for any signs of contamination. Aseptic technique is critical. |
| Inoculum Preparation | The final concentration of the inoculum in each well is crucial. Standardize the initial bacterial suspension carefully. |
| Reader Variability | If using an automated plate reader, ensure it is properly calibrated. Visual inspection by different individuals can also introduce variability. |
Experimental Protocols
Standard Protocol for this compound Agar Disc Diffusion Assay
-
Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from an overnight culture plate. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Inoculate Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.
-
Apply Discs: Aseptically place this compound-impregnated paper discs onto the inoculated agar surface. Gently press each disc to ensure complete contact with the agar.
-
Incubate: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.
-
Measure Zones: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.
Standard Protocol for this compound Broth Microdilution Assay
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Prepare Inoculum: Dilute a standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Incubate: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
Visualizations
Caption: Workflow for the this compound agar diffusion bioassay.
Technical Support Center: Optimizing Xantocillin Yield from Fungal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Xantocillin from fungal cultures, primarily focusing on Penicillium and Aspergillus species.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound production experiments.
Issue 1: Low or No this compound Yield
Q1: My fungal culture is growing well (high biomass), but the this compound yield is negligible. What are the potential causes and solutions?
A1: This is a common issue indicating that the culture conditions favor primary metabolism (growth) over secondary metabolism (this compound production).
-
Nutrient Limitation: Secondary metabolite production, including that of antibiotics like this compound, is often triggered by nutrient limitation after an initial growth phase.
-
Solution: Try a two-stage culture process. First, grow the fungus in a nutrient-rich medium to establish biomass, then transfer it to a medium with limited nitrogen or phosphate to induce this compound production.
-
-
Sub-optimal pH: The pH of the culture medium can significantly influence enzyme activity and metabolite production.
-
Inappropriate Carbon Source: The type and concentration of the carbon source can affect secondary metabolism.
-
Solution: While glucose supports rapid growth, slowly metabolized sugars like lactose or sucrose may enhance antibiotic production.[2] Experiment with different carbon sources and concentrations.
-
-
Copper Starvation: The biosynthesis of this compound in Aspergillus fumigatus has been shown to be responsive to copper levels, with increased production during copper starvation.[3]
-
Solution: Minimize copper concentrations in your fermentation medium to potentially enhance the yield.
-
Issue 2: Inconsistent this compound Yields Between Batches
Q2: I am observing significant variability in this compound yield from one fermentation batch to another, despite using the same protocol. What could be the reasons?
A2: Inconsistent yields often point to subtle variations in initial conditions or culture evolution.
-
Inoculum Quality: The age and concentration of the spore or mycelial inoculum can impact fermentation kinetics.
-
Solution: Standardize your inoculum preparation. Use a consistent spore concentration or a specific age and amount of mycelial culture for inoculation.
-
-
Genetic Instability: High-yielding fungal strains can sometimes be genetically unstable and lose their productivity over successive subcultures.
-
Solution: Go back to your original, high-yielding stock culture periodically. Prepare and maintain a large batch of frozen spore stocks to ensure consistency.
-
-
Media Preparation: Minor variations in media components or sterilization procedures can affect the final yield.
-
Solution: Ensure precise measurement of all media components. Over-sterilization can degrade some nutrients, so follow a consistent and validated sterilization protocol.
-
Frequently Asked Questions (FAQs)
Q3: What are the key media components to optimize for enhanced this compound production?
A3: The primary components to focus on are the carbon source, nitrogen source, and mineral salts.
| Media Component | Examples | Considerations for Optimization |
| Carbon Source | Glucose, Sucrose, Lactose, Starch | Slowly metabolized sugars may favor secondary metabolite production over rapid biomass growth. |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Salts, Soybean Meal | Complex nitrogen sources like yeast extract and peptone often provide essential growth factors that can enhance antibiotic production. |
| Mineral Salts | KH2PO4, MgSO4, FeSO4 | Phosphate and magnesium are crucial for fungal growth and metabolism. Iron is a cofactor for many enzymes. Copper levels should be minimized.[3] |
Q4: What is the optimal temperature and pH for this compound production?
A4: The optimal conditions can be species-specific. However, for many Penicillium and Aspergillus species, the following ranges are a good starting point for optimization:
It's crucial to perform optimization experiments to determine the ideal conditions for your specific fungal strain.
Q5: How does aeration affect this compound production?
A5: this compound production is an aerobic process, so adequate oxygen supply is essential.
-
In shake flask cultures: The volume of the medium should not exceed 20-25% of the flask volume to ensure sufficient surface area for gas exchange. The shaking speed (RPM) also influences aeration, with optimal values typically between 150-250 RPM.[5][6]
-
In bioreactors: Dissolved oxygen (DO) levels can be monitored and controlled. Maintaining a specific DO level (e.g., above 20% saturation) can be critical for maximizing yield.
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This method involves changing one variable at a time to determine its effect on this compound yield.
-
Establish a Basal Medium: Start with a standard fungal culture medium (e.g., Potato Dextrose Broth or Czapek Dox Broth).
-
Vary One Component: Create a series of flasks where only one component is varied. For example, to test carbon sources, prepare flasks with glucose, sucrose, and lactose, keeping all other components constant.
-
Inoculate and Incubate: Inoculate all flasks with a standardized fungal inoculum and incubate under consistent conditions (temperature, shaking speed).
-
Measure Yield: After a set fermentation period, harvest the cultures and quantify the this compound yield for each condition.
-
Repeat for Other Components: Once the optimal carbon source is identified, use that in the basal medium and repeat the process for other components like the nitrogen source, pH, and temperature.
Protocol 2: Response Surface Methodology (RSM) for Optimization
RSM is a statistical approach for multivariable optimization that can identify interactions between different factors.[6][7][8][9][10][11][12]
-
Identify Key Variables: Based on literature or preliminary OFAT experiments, select the most critical variables affecting this compound yield (e.g., sucrose concentration, yeast extract concentration, and pH).
-
Design the Experiment: Use a statistical software package to design a set of experiments (e.g., using a Box-Behnken or Central Composite Design) that varies the selected factors at different levels.
-
Perform Fermentations: Carry out the fermentations according to the experimental design.
-
Analyze the Data: Input the measured this compound yields into the software to generate a statistical model that predicts the optimal combination of variables for maximizing the yield.
Visualizations
Caption: Putative this compound biosynthesis pathway in Aspergillus fumigatus.[3][13]
Caption: General experimental workflow for optimizing this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of fermentation condition for antibiotic production by Xenorhabdus nematophila with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Response Surface Methodology (RSM) Mediated Optimization of Medium Components for Mycelial Growth and Metabolites Production of Streptomyces alfalfae XN-04 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Strategies to prevent Xantocillin degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Xantocillin during experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound is a yellow, light-sensitive solid. For optimal stability, it should be stored in a dry, dark environment.[1]
| Storage Duration | Temperature |
| Short-term (days to weeks) | 0 - 4°C |
| Long-term (months to years) | -20°C |
Table 1: Recommended Storage Temperatures for this compound.[1]
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] When preparing stock solutions, it is advisable to use anhydrous DMSO to minimize the risk of hydrolysis.
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution is highly dependent on the storage conditions. Stock solutions in anhydrous DMSO, when stored at -20°C or -80°C in tightly sealed vials and protected from light, are expected to be stable for several months. However, the stability in aqueous buffers is significantly lower, especially under acidic conditions.
Q4: What are the primary factors that can cause this compound degradation?
A4: The degradation of this compound is primarily influenced by three main factors:
-
pH: The isocyanide functional groups in this compound are susceptible to acid-catalyzed hydrolysis.[3][4]
-
Light: this compound is a light-sensitive compound.[3] Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of this compound activity in my cell-based assays.
-
Potential Cause: Degradation of this compound in the aqueous culture medium.
-
Troubleshooting Steps:
-
pH of the Medium: Ensure the pH of your cell culture medium is neutral or slightly basic (pH 7.2-7.4). Avoid acidic conditions.
-
Fresh Preparations: Prepare fresh dilutions of this compound in your culture medium immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
-
Minimize Light Exposure: Protect your plates and solutions from light as much as possible by using amber tubes and covering plates with foil.
-
Control Experiments: Include a "time-zero" control to measure the initial concentration of this compound in your assay medium and compare it to the concentration at the end of the incubation period.
-
Issue 2: My this compound stock solution in DMSO has changed color.
-
Potential Cause: This could indicate degradation due to moisture contamination or prolonged storage at an inappropriate temperature.
-
Troubleshooting Steps:
-
Use Anhydrous DMSO: Always use fresh, anhydrous DMSO to prepare stock solutions.
-
Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.
-
Quality Check: If you suspect degradation, it is recommended to perform a quality control check, for instance, using HPLC analysis to assess the purity of the stock solution.
-
Issue 3: I am seeing unexpected peaks in my HPLC analysis of this compound-treated samples.
-
Potential Cause: These peaks could be degradation products of this compound.
-
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing this compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, oxidation) and analyzing the resulting mixture by HPLC-MS.
-
Optimize Chromatography: Adjust your HPLC method to ensure good separation of the parent this compound peak from any potential degradation products.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. The solution should be a clear yellow.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and experimental conditions.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid or a suitable buffer to maintain a specific pH) is a common starting point for separating aromatic compounds.
-
-
Example Gradient:
-
Start with a lower percentage of acetonitrile (e.g., 30%) and gradually increase to a higher percentage (e.g., 90%) over 15-20 minutes.
-
-
Detection:
-
Monitor the absorbance at a wavelength where this compound has a strong absorbance (this can be determined by a UV scan of a pure sample).
-
-
Procedure:
-
Prepare a standard curve of this compound in the mobile phase.
-
Inject your experimental samples and monitor the peak area of this compound.
-
A decrease in the peak area of this compound over time, along with the appearance of new peaks, indicates degradation.
-
Visualizations
References
Interpreting Unexpected Results in Xanthocillin Treatment: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results during experiments with Xanthocillin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Xanthocillin?
A1: Xanthocillin X functions through a novel mechanism not commonly seen in other antibiotics. It directly binds to and sequesters cellular regulatory heme.[1][2][3] This action disrupts heme biosynthesis, leading to an accumulation of porphyrins. The accumulation of these precursors generates reactive oxygen species, which induces significant cellular stress and ultimately leads to bacterial cell death.[3][4] Its isonitrile functional groups are crucial for this interaction with iron-bound heme.[3][4]
Q2: My Xanthocillin treatment is showing lower-than-expected efficacy against my bacterial strain.
A2: Several factors could contribute to reduced efficacy. Firstly, Xanthocillin's potency varies across different bacterial species.[2][3] Secondly, the targeted bacteria may have developed resistance. A common resistance mechanism is a mutation in the heme biosynthesis enzyme porphobilinogen synthase (PbgS).[1][5][6] Additionally, some bacteria may utilize efflux pumps to actively remove Xanthocillin from the cell.[4][5] It is also crucial to ensure the correct concentration is used, as the Minimum Inhibitory Concentration (MIC) can be strain-specific.
Q3: Can Xanthocillin be toxic to mammalian cells?
A3: While studies have reported low toxicity of Xanthocillin X to human cells, it's important to note that cytotoxicity can be cell-line specific.[1][6] Heme is a ubiquitous and essential cofactor in both bacterial and mammalian cells.[3] Therefore, off-target effects are possible, and it is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific mammalian cell line.[7]
Q4: I'm observing the development of resistance to Xanthocillin in my long-term experiments. What could be the cause?
A4: Resistance to Xanthocillin can develop through repeated exposure.[1] The most documented mechanism is the emergence of mutations in the PbgS gene, which is involved in the heme biosynthesis pathway.[2][5][6] These mutations can lead to reduced enzymatic efficiency, lowering the overall production of heme and thus mitigating the disruptive effect of Xanthocillin.[1][2] Global proteome analysis of resistant strains has also shown increased levels of heme oxygenases, which are involved in heme degradation.[3][4]
Q5: Does Xanthocillin bind to metals other than the iron in heme?
A5: Early investigations explored Xanthocillin's ability to bind various transition metals. While some studies noted an interaction with copper (Cu(II)), this is not considered the primary mechanism of its antibiotic activity.[4] The core antibacterial effect is attributed to its direct interaction with heme.[1][2][3] A derivative, Xanthocillin dimethyl ether (XanDME), which lost its ability to bind copper, retained its antibiotic potency against an efflux pump knockout strain, further indicating that copper chelation is not essential for its primary function.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent or No Antibacterial Activity
This guide helps you troubleshoot experiments where Xanthocillin does not produce the expected antibacterial effect.
| Step | Action | Rationale |
| 1 | Verify MIC | Perform a Minimum Inhibitory Concentration (MIC) assay for your specific bacterial strain. The reported nanomolar potency of Xanthocillin X can be specific to certain strains like Acinetobacter baumannii.[1][5] |
| 2 | Check for Resistance | If you have been passaging the bacteria in the presence of Xanthocillin, resistance may have developed.[1] Sequence the PbgS gene to check for mutations. |
| 3 | Investigate Efflux Pumps | Use a bacterial strain with known efflux pump knockouts (e.g., ΔadeB ΔadeJ in A. baumannii) to determine if the drug is being actively removed from the cells.[5] |
| 4 | Assess Compound Integrity | Ensure your stock of Xanthocillin has been stored correctly and has not degraded. Improper storage can lead to a loss of potency. |
| 5 | Evaluate Culture Medium | Since Xanthocillin's target is heme, components in the culture medium could potentially interfere with its activity. Test the MIC in different standard media if possible. |
Logical Flow for Troubleshooting Efficacy Issues
Caption: Troubleshooting workflow for low Xanthocillin efficacy.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Xanthocillin X
This table summarizes reported MIC values for Xanthocillin X (Xan) and its dimethyl ether derivative (XanDME) against wild-type and efflux pump knockout strains of Acinetobacter baumannii. Data is compiled from multiple independent experiments.
| Compound | Bacterial Strain | MIC (µM) | Reference |
| Xanthocillin X (Xan) | A. baumannii ATCC17978 (wt) | ~0.003 - 0.012 | [1][5] |
| Xanthocillin X (Xan) | A. baumannii ATCC17978 (ΔadeB ΔadeJ) | Not specified, but potent | [1][5] |
| Xanthocillin DME (XanDME) | A. baumannii ATCC17978 (wt) | > 16 | [5] |
| Xanthocillin DME (XanDME) | A. baumannii ATCC17978 (ΔadeB ΔadeJ) | Potency comparable to Xan | [5] |
Note: MIC values can vary based on experimental conditions and the specific bacterial isolate used.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of Xanthocillin against a specific bacterial strain.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)
-
Xanthocillin stock solution
-
Sterile 96-well microtiter plates
-
Incubator
-
Plate reader (optional)
Methodology:
-
Preparation: Prepare a serial two-fold dilution of Xanthocillin in the broth directly in the 96-well plate. The concentration range should span the expected MIC.
-
Inoculation: Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of Xanthocillin that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Experimental Workflow for MIC Determination
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Xantocillin Application in Culture Media
Welcome to the technical support center for Xantocillin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in culture media and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in culture media?
This compound is the first natural product discovered to contain an isocyanide functional group and is isolated from fungi like Penicillium notatum.[1][2] It is an antibiotic that demonstrates broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as fungi.[2] In cell culture, it can be used to prevent or eliminate microbial contamination. However, routine use of antibiotics in cell culture is often discouraged as it can mask low-level contamination, lead to the development of resistant strains, and potentially interfere with cellular processes under investigation.[3][4][5]
Q2: Why is my this compound precipitating after addition to the culture medium?
This compound precipitation is a common issue primarily due to its low aqueous solubility. This compound is practically insoluble in water but is soluble in organic solvents like DMSO, alcohol, acetone, and ether.[6] It is also freely soluble in aqueous alkaline solutions.[6] Precipitation in culture media (which is aqueous and typically has a neutral pH) can be triggered by several factors:
-
"Solvent Shock": Adding a concentrated stock of this compound dissolved in an organic solvent (like DMSO) directly to the aqueous culture medium can cause the compound to rapidly come out of solution.
-
pH of the Medium: Standard culture media are often buffered around pH 7.2-7.4. This compound is more soluble in alkaline conditions.[6]
-
High Concentration: The final concentration of this compound in the media may exceed its solubility limit under the specific culture conditions.
-
Temperature: Adding a cold stock solution to warmer media can sometimes affect solubility.
-
Interactions with Media Components: Although less common, interactions with salts or proteins in the media could potentially reduce solubility.
Q3: What is the best solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing a concentrated stock solution of this compound.[7] Alcohol, acetone, or dioxane can also be used.[6] For a stock solution, it is recommended to use a concentration that allows for a significant dilution (e.g., 1:1000) into the final culture medium. This minimizes the final concentration of the organic solvent, which can be toxic to cells.
Q4: How does pH affect this compound stability and solubility?
This compound is freely soluble in aqueous alkaline solutions.[6] For instance, it forms a water-soluble dipotassium salt in solutions with a high pH of 10.5.[6] In contrast, it is practically insoluble in neutral water.[6] While many antibiotics show varying stability at different pH levels, this compound's primary issue in neutral culture media is solubility rather than rapid degradation.[8][9]
Q5: What are the recommended storage conditions for this compound powder and stock solutions?
-
Powder: Store the solid powder at -20°C for up to 3 years.[7]
-
Stock Solutions (in solvent): Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored securely.[7]
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to prevent this compound from precipitating in your culture medium.
Issue: Precipitate forms immediately upon adding this compound stock to the culture medium.
This is the most common problem and is typically caused by poor mixing or "solvent shock."
Solution Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue: Culture medium becomes cloudy over time after adding this compound.
This may indicate slow precipitation or potential contamination, which can sometimes be mistaken for a chemical precipitate.
Solution Workflow:
Caption: Differentiating slow precipitation from contamination.
Experimental Protocols & Data
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound X (MW: 288.30 g/mol ) in DMSO.
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Wear appropriate personal protective equipment (PPE).
-
Weighing: Weigh out 2.88 mg of this compound X powder.
-
Dissolving: Add the powder to a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Solubilization: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[10] Ultrasonic treatment may also be used.[7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store at -20°C or -80°C.[7]
Protocol 2: Adding this compound to Culture Medium
This protocol describes the correct method for diluting the stock solution into the final culture medium to prevent precipitation.
-
Warm Components: Warm the required volume of culture medium and one aliquot of the this compound stock solution to room temperature or 37°C.
-
Prepare for Mixing: Place the culture medium in a sterile container on a stir plate or prepare to vortex it gently.
-
Dilution: For a final concentration of 10 µM, you will perform a 1:1000 dilution. For every 10 mL of medium, you will add 10 µL of the 10 mM stock.
-
Add Dropwise: While the medium is being gently agitated (vortexing or stirring), add the required volume of this compound stock solution drop-by-drop into the vortex. This ensures rapid and even dispersion.
-
Final Mix: Continue to mix the medium for another 30-60 seconds to ensure homogeneity.
-
Filter Sterilization (Optional but Recommended): For maximum assurance of sterility and to remove any micro-precipitates, filter the final this compound-containing medium through a 0.22 µm syringe filter before adding it to your cells.
Data Presentation: Solubility and Storage
Table 1: this compound X Solubility Profile
| Solvent/Solution | Solubility | Reference |
| Water | Practically Insoluble | [6] |
| Aqueous Alkaline Solutions | Freely Soluble | [6] |
| DMSO | Soluble (e.g., 5 mg/mL) | [7] |
| Alcohol, Acetone, Dioxane | Soluble (up to 1%) | [6] |
| Chloroform, Benzene | Practically Insoluble | [6] |
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [7] |
| Stock Solution (in DMSO) | -20°C | 1 year | [7] |
| Stock Solution (in DMSO) | -80°C | 2 years | [7] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Xanthocillin – Wikipedia [de.wikipedia.org]
- 3. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. kosheeka.com [kosheeka.com]
- 6. Xanthocillin [drugfuture.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Improving the stability of Xantocillin for prolonged experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on improving the stability of Xantocillin for prolonged experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during my experiments?
A1: this compound, containing a reactive isocyanide functional group, is susceptible to degradation under certain conditions. The primary factors of concern are:
-
pH: Isocyanides are generally sensitive to acidic conditions and can undergo hydrolysis to form formamides. While they are typically more stable in neutral to basic conditions, the optimal pH range for this compound stability in aqueous solutions has not been extensively reported and should be determined empirically.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. For prolonged experiments, maintaining a consistent and cool temperature is crucial.
-
Light: Many pharmaceutical compounds are sensitive to light, which can induce photodegradation. The presence of aromatic rings in the this compound structure suggests a potential for photosensitivity.
-
Oxidation: The presence of oxidizing agents in the experimental medium can potentially lead to the degradation of this compound.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Based on general guidelines for isocyanide-containing compounds and other sensitive antibiotics, the following storage conditions are recommended:
| Storage Condition | Solid this compound | This compound Stock Solution (in DMSO) |
| Short-term (days to weeks) | 0 - 4°C, protected from light | 0 - 4°C, protected from light |
| Long-term (months to years) | -20°C, protected from light | -20°C in small, single-use aliquots to avoid freeze-thaw cycles |
Q3: My experiment requires a prolonged incubation period at 37°C. How can I minimize this compound degradation?
A3: Prolonged incubation at physiological temperatures presents a stability challenge. Consider the following strategies:
-
pH Control: Buffer your experimental medium to a pH where this compound exhibits maximum stability. Preliminary stability studies to determine this optimal pH are highly recommended (see Experimental Protocols section).
-
Light Protection: Conduct your experiments in the dark or using amber-colored labware to minimize light exposure.
-
Periodic Replenishment: If feasible for your experimental design, consider replacing the medium containing this compound at regular intervals to maintain a consistent effective concentration.
-
Use of Stabilizing Excipients: The inclusion of certain excipients may enhance stability. While specific data for this compound is unavailable, compounds like cyclodextrins have been shown to stabilize other antibiotics by forming inclusion complexes. The use of antioxidants could also be explored to prevent oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity over time in a multi-day experiment. | Degradation of this compound due to pH, temperature, or light exposure. | 1. Verify the pH of your experimental medium and adjust if necessary. 2. Ensure the incubator maintains a stable temperature. 3. Protect your experiment from light. 4. Consider a pilot study to determine the degradation rate under your specific conditions and adjust the initial concentration or replenishment schedule accordingly. |
| Precipitation observed in the experimental medium containing this compound. | Poor solubility or degradation leading to insoluble products. | 1. Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is compatible with your experimental medium and does not cause precipitation. 2. Visually inspect for any changes in the medium that might indicate degradation. |
| Inconsistent experimental results between batches. | Variability in the stability of this compound stock solutions or degradation during the experiment. | 1. Prepare fresh stock solutions from solid this compound for each set of experiments. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Standardize all experimental parameters, including incubation time, temperature, and light exposure. |
Experimental Protocols
Protocol 1: Preliminary pH Stability Assessment of this compound
Objective: To determine the optimal pH for this compound stability in an aqueous solution.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a high concentration.
-
Dilute the this compound stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 37°C) and protect them from light.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot from each solution.
-
Immediately analyze the concentration of the remaining this compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot the percentage of remaining this compound against time for each pH to determine the pH at which the degradation rate is lowest.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.
Methodology:
-
Acidic and Basic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl (acidic) and separately in 0.1 M NaOH (basic).
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solutions before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%).
-
Incubate at room temperature, protected from light, for a defined period.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat (e.g., 80°C) for a defined period.
-
Dissolve the heat-stressed solid in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Keep a control sample in the dark.
-
Analyze both samples after a defined period.
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample using a suitable analytical method like LC-MS/MS to separate and identify the parent drug and its degradation products.
-
Visualizations
Caption: Workflow for determining the optimal pH for this compound stability.
Technical Support Center: Investigating Potential Off-Target Effects of Xantocillin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to investigate the potential off-target effects of Xantocillin.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound, and why should I be concerned about off-target effects?
A: this compound's primary antibacterial mechanism of action is the dysregulation of heme biosynthesis. It directly binds to and sequesters heme, leading to an accumulation of toxic porphyrin precursors, which induces cellular stress and bacterial cell death.[1][2][3][4] While this is a novel and effective antibacterial strategy, the target molecule, heme, is a ubiquitous and essential cofactor in mammalian cells.[5] Therefore, investigating potential interactions with the mammalian heme biosynthesis pathway and other cellular components is crucial to understanding the compound's safety and selectivity profile.
Q2: Has this compound shown any toxicity in human cells?
A: Preliminary studies have indicated that this compound exhibits low toxicity to human cells.[1][3] However, the varying potency observed across different bacterial species suggests that cellular context is important.[2][5] A thorough investigation of potential off-target effects in relevant mammalian cell lines is a necessary step in preclinical development to proactively identify any potential liabilities.
Q3: What are the initial steps I should take to assess the potential for off-target effects of this compound in my mammalian cell model?
A: A tiered approach is recommended. Start by confirming the on-target-like effects in mammalian cells by assessing the impact on heme biosynthesis. Concurrently, perform a broad cell viability screen across a panel of relevant human cell lines to identify any cell-type-specific cytotoxicity. If cytotoxicity is observed, subsequent detailed mechanistic studies, such as proteomics-based target deconvolution or cellular thermal shift assays, can be employed to identify potential off-target binding partners.
Q4: My experiment shows a cellular phenotype that doesn't seem to be related to heme metabolism. How can I determine if this is an off-target effect?
A: To differentiate between on-target and potential off-target effects, consider the following troubleshooting steps:
-
Conduct a dose-response analysis: A clear correlation between the concentration of this compound and the severity of the phenotype suggests a direct effect.
-
Use a structurally related but inactive analog: If a similar compound that does not bind heme is available, it can be used as a negative control. If the phenotype persists with the inactive analog, it is likely an off-target effect.
-
Perform a rescue experiment: Supplementing the cell culture medium with hemin (a stable form of heme) may rescue phenotypes directly related to heme sequestration. If the phenotype is not rescued, it may be independent of the primary mechanism of action.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in a Mammalian Cell Line
-
Possible Cause: this compound may be sequestering heme in mammalian cells, leading to a disruption of essential cellular processes. Alternatively, it could be interacting with an unknown off-target protein.
-
Troubleshooting Protocol:
-
Confirm Heme Pathway Disruption: Measure intracellular heme levels and the accumulation of porphyrin precursors.
-
Proteome-wide Off-Target Identification: Employ a Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) to identify proteins that are thermally stabilized by this compound binding.
-
Chemical Proteomics: Use techniques like Drug Affinity Responsive Target Stability (DARTS) or Thermal Proteome Profiling (TPP) to identify binding partners without modifying the compound.[1]
-
Issue 2: Altered Signaling Pathway Activity
-
Possible Cause: this compound may be indirectly modulating cellular signaling through its effect on heme-containing proteins (hemoproteins) or by directly interacting with signaling pathway components.
-
Troubleshooting Protocol:
-
Signaling Pathway Profiling: Use antibody arrays or targeted mass spectrometry to screen for changes in the phosphorylation status of key signaling proteins (e.g., in the PI3K/Akt/mTOR or MAPK pathways).
-
Kinase Profiling: Perform a broad in vitro kinase screen to determine if this compound directly inhibits any kinases, which are common off-targets for small molecules.
-
Validate Hits: For any identified off-target, confirm the interaction with orthogonal assays, such as in vitro binding assays with the purified protein.
-
Experimental Protocols
Protocol 1: Measurement of Intracellular Heme Sequestration
This protocol is designed to determine if this compound is sequestering heme within mammalian cells, a potential on-target-like effect.
Methodology:
-
Cell Culture: Plate mammalian cells of interest and grow to 80% confluency.
-
Treatment: Treat cells with a dose range of this compound and a vehicle control for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest and lyse the cells.
-
Heme Quantification:
-
Option A: Apo-Horseradish Peroxidase (HRP) Assay: This assay measures the "labile" or "regulatory" heme pool.[6][7] Cell lysates are incubated with apo-HRP, and the reconstituted holo-HRP activity is measured colorimetrically. A decrease in signal in this compound-treated cells indicates heme sequestration.
-
Option B: HPLC Analysis: For total non-covalently bound heme, reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify heme from the cell lysate, typically by monitoring absorbance at ~400 nm.[8]
-
-
Data Analysis: Compare the intracellular heme concentrations between treated and control groups.
Data Presentation:
| Treatment Group | Concentration (µM) | Incubation Time (h) | Regulatory Heme (pmol/mg protein) | Total Heme (pmol/mg protein) |
| Vehicle Control | 0 | 24 | 4.5 ± 0.5 | 70 ± 8 |
| This compound | 1 | 24 | 3.2 ± 0.4 | 65 ± 7 |
| This compound | 10 | 24 | 1.8 ± 0.3 | 52 ± 6 |
| This compound | 50 | 24 | 0.9 ± 0.2 | 41 ± 5 |
Fictional data for illustrative purposes.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA is a powerful biophysical method to assess target engagement in a cellular environment without modifying the compound.[9][10][11][12]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a concentration that elicits a cellular phenotype and a vehicle control.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection:
-
Western Blotting (for specific candidates): Analyze the amount of a specific soluble protein of interest at each temperature.
-
Mass Spectrometry (for proteome-wide analysis): Digest the soluble protein fractions and analyze by quantitative mass spectrometry to identify proteins with increased thermal stability in the presence of this compound.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates direct binding and stabilization of the protein.
Data Presentation:
| Protein ID | Function | Tagg (°C) - Vehicle | Tagg (°C) - this compound (10 µM) | ΔTagg (°C) |
| P0DPA2 | Heme-binding protein 1 | 52.1 | 58.3 | +6.2 |
| Q9Y2R2 | Kinase XYZ | 48.5 | 53.1 | +4.6 |
| P12345 | Uncharacterized protein | 55.3 | 55.5 | +0.2 |
Fictional data for illustrative purposes. Tagg is the aggregation temperature.
Visualizations
Caption: On-target antibacterial mechanism of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Mammalian heme biosynthesis pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Heme Synthesis Levels in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biology of Heme in Mammalian Erythroid Cells and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ApoHRP-based Assay to Measure Intracellular Regulatory Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Methods for Studying Cellular Heme Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 10. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Common experimental errors when working with Xantocillin
Welcome to the technical support center for Xanthocillin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with Xanthocillin.
Question: My Minimum Inhibitory Concentration (MIC) values for Xanthocillin are inconsistent across experiments. What are the potential causes?
Answer: Inconsistent MIC values for Xanthocillin can arise from several factors. Here are the key areas to investigate:
-
Inoculum Preparation: Variation in the bacterial inoculum density is a primary source of inconsistent MICs. It is crucial to use a standardized inoculum for each experiment, typically aiming for a final concentration of 5 x 10^5 CFU/mL in the test wells. Using a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard is highly recommended for consistency.[1]
-
Xanthocillin Stock Solution: The integrity of your Xanthocillin stock solution is critical. Improper preparation, storage, or degradation can lead to significant errors.
-
Solubility: Ensure the Xanthocillin powder is fully dissolved in a suitable solvent, such as DMSO.
-
Storage: Store stock solutions in aliquots at -20°C or below, protected from light, to maintain stability.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can degrade the compound.[1]
-
-
Media Composition: The type of media can influence Xanthocillin's activity. For antibacterial susceptibility testing, cation-adjusted Mueller-Hinton Broth (CAMHB) is often recommended.
-
Incubation Conditions: Deviations in incubation time and temperature can lead to variable results. Adhere to a standardized incubation period (typically 16-20 hours for non-fastidious bacteria) at a constant temperature (35°C ± 2°C).[1]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions can cause significant shifts in the final drug concentrations. Ensure your pipettes are regularly calibrated and use fresh tips for each dilution step.[1]
Question: I am not observing the expected antimicrobial activity of Xanthocillin against a typically susceptible bacterial strain. What could be the issue?
Answer: If Xanthocillin is not exhibiting its expected antimicrobial activity, consider the following:
-
Compound Integrity: As mentioned above, ensure your Xanthocillin stock solution has been prepared and stored correctly to prevent degradation.
-
Bacterial Strain: Verify the identity and purity of your bacterial strain. Contamination or misidentification can lead to unexpected results.
-
Resistance Development: While studies suggest that resistance to Xanthocillin develops slower than to some other antibiotics, it is still possible, especially with repeated passaging of bacteria in the presence of the compound.[2] Consider using a fresh culture from a frozen stock.
-
Experimental Setup: Double-check all components of your experimental setup, including the media, incubation conditions, and the final concentration of Xanthocillin in your assay.
Question: I am trying to generate Xanthocillin-resistant mutants by spontaneous mutation on agar plates, but I am unsuccessful. Why might this be?
Answer: Attempts to generate resistant colonies by spontaneous mutation on agar plates may fail. Research has shown that repeated passaging of bacteria in liquid culture with increasing concentrations of Xanthocillin (e.g., 0.25–4× MIC) over several days can be a more successful method for generating resistant strains.[2]
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for Xanthocillin?
Xanthocillin's primary mechanism of action is the dysregulation of heme biosynthesis in bacteria.[2] It directly binds to and sequesters heme, which prevents its proper utilization by the cell.[2][3] This leads to an accumulation of porphyrins, causing cellular stress and ultimately bacterial cell death.[2][3]
Does Xanthocillin have activity against both Gram-positive and Gram-negative bacteria?
Yes, Xanthocillin X has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] It has shown particular potency against the Gram-negative pathogen Acinetobacter baumannii.[2][3]
What is the solubility and stability of Xanthocillin?
Xanthocillin is typically dissolved in DMSO for in vitro experiments. Stock solutions should be stored at low temperatures (e.g., -20°C) and protected from light to ensure stability. Avoid multiple freeze-thaw cycles to prevent degradation.[1]
Does Xanthocillin have antiviral activity?
Yes, early studies reported that Xanthocillin X and its derivatives possess antiviral properties against several viruses, including Newcastle disease virus.[4][5]
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of Xanthocillin X against various pathogenic bacteria.
| Bacterial Strain | MIC (μM) |
| Acinetobacter baumannii ATCC19606 | 0.25–0.5 |
| Acinetobacter baumannii ATCC17978 | 0.25–0.5 |
| Acinetobacter baumannii AB5075 (MDR) | 1 |
| Escherichia coli K12 | 1 |
| Escherichia coli 536 | 1 |
| Escherichia coli UTI89 | 1 |
| Klebsiella pneumoniae ATCC BAA-2146 (NDM-1) | 1 |
| Pseudomonas aeruginosa PA14 | 2 |
| Staphylococcus aureus ATCC25923 (MSSA) | 1 |
| Staphylococcus aureus Newman (MSSA) | 1 |
| Staphylococcus aureus USA300 (MRSA) | 3 |
| Staphylococcus aureus Mu50 (MRSA) | 1 |
| Listeria monocytogenes EGD-e | 1 |
| Enterococcus faecium DSM 17050 (VRE) | >10 |
| Enterococcus faecalis V583 (VRE) | >10 |
Data sourced from Hübner et al., 2021.[2]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Xanthocillin using the broth microdilution method.
-
Preparation of Xanthocillin Stock Solution:
-
Dissolve Xanthocillin X in DMSO to a high concentration (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or below, protected from light.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture plate, select several morphologically similar colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the adjusted suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the Xanthocillin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The final volume in each well should be 50 µL before adding the bacterial inoculum.
-
Include a growth control well (no Xanthocillin) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Xanthocillin that completely inhibits visible bacterial growth.
-
Protocol 2: Heme Binding Assay (UV-vis Spectroscopy)
This protocol is to determine the in vitro binding of Xanthocillin to heme using UV-vis spectroscopy.
-
Reagent Preparation:
-
Prepare a stock solution of hemin (e.g., 2 mM) in DMSO.
-
Prepare a stock solution of Xanthocillin (e.g., 2 mM) in DMSO.
-
Prepare a working buffer (e.g., 200 mM HEPES, pH 7.0).
-
-
Assay Setup:
-
In a suitable cuvette, add the working buffer.
-
Add the hemin stock solution to a final concentration of 20 µM.
-
Record the UV-vis spectrum of hemin alone (typically from 300 to 700 nm).
-
-
Xanthocillin Addition:
-
To the same cuvette, add the Xanthocillin stock solution to a final concentration of 20 µM.
-
Incubate for a short period (e.g., 5 minutes) at room temperature.
-
Record the UV-vis spectrum.
-
-
Further Titration (Optional):
-
Add another aliquot of the Xanthocillin stock solution to a final concentration of 40 µM.
-
Record the UV-vis spectrum again.
-
-
Data Analysis:
-
Analyze the spectral shifts, particularly in the Soret peak of heme (around 400 nm), to determine if binding has occurred. A shift in the absorbance spectrum upon addition of Xanthocillin indicates an interaction.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New antiviral antibiotics; xanthocillin X mono- and dimethylether, and methoxy-xanthocillin X dimethylether. II. Biological aspects of antiviral activity. (Studies on antiviral and antitumor antibiotics. VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New antiviral antibiotics; xanthocillin X mono- and dimethylether, and methoxy-xanthocillin X dimethylether. I. Isolation and characterization. (Studies on antiviral and antitumor antibiotics. V) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Xantocillin and Penicillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of Xantocillin and penicillin, drawing upon available experimental data. The information is intended to assist researchers and professionals in the fields of microbiology and drug development in understanding the relative strengths and mechanisms of these two antimicrobial compounds. While direct comparative studies are limited, this document synthesizes existing data to offer a comprehensive overview.
Executive Summary
Penicillin, a cornerstone of antibiotic therapy, functions by inhibiting the synthesis of the bacterial cell wall. In contrast, this compound, a more recently investigated natural product, exhibits a novel mechanism of action by targeting heme biosynthesis, a critical metabolic pathway in many bacteria. This fundamental difference in their modes of action results in distinct antibacterial spectrums and potential applications. This guide presents available Minimum Inhibitory Concentration (MIC) data for both compounds against a range of bacterial pathogens, details the experimental methodologies for assessing antibacterial efficacy, and provides visual representations of their mechanisms of action and experimental workflows.
Data Presentation: Quantitative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and Penicillin against various bacterial strains as reported in the scientific literature. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Acinetobacter baumannii ATCC 19606 | Negative | 0.25 |
| Acinetobacter baumannii AB5075 (MDR) | Negative | 2 |
| Escherichia coli | Negative | 8 |
| Klebsiella pneumoniae | Negative | 4 |
| Pseudomonas aeruginosa | Negative | 16 |
| Staphylococcus aureus (MSSA) | Positive | 2 |
| Staphylococcus aureus (MRSA) | Positive | 4 |
Data compiled from available research literature. MDR: Multi-drug resistant; MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.
Table 2: Minimum Inhibitory Concentration (MIC) of Penicillin G Against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.4 - 24 |
| Streptococcus pneumoniae | Positive | ≤0.06 - ≥2 |
| Streptococcus pyogenes | Positive | ≤0.03 |
| Neisseria gonorrhoeae | Negative | ≤0.06 - ≥2 |
| Neisseria meningitidis | Negative | ≤0.12 |
Data compiled from available research literature. MIC ranges reflect the diversity of susceptibility profiles within bacterial species.
Mechanisms of Action
The antibacterial effects of this compound and penicillin stem from their interference with distinct and vital bacterial processes.
Penicillin: As a member of the β-lactam class of antibiotics, penicillin targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][2] Peptidoglycan is a crucial component of the bacterial cell wall, providing structural integrity. By disrupting its synthesis, penicillin weakens the cell wall, leading to cell lysis and bacterial death.[2]
This compound: this compound employs a novel mechanism of action by targeting heme biosynthesis.[3][4] It directly binds to heme, a critical cofactor for many cellular processes, thereby dysregulating its biosynthesis.[3] This disruption leads to the accumulation of toxic porphyrin precursors and the generation of reactive oxygen species, ultimately causing bacterial cell death.[3]
Below is a diagram illustrating the distinct signaling pathways targeted by each antibiotic.
Mechanisms of Action for Penicillin and this compound.
Experimental Protocols
The determination of antibacterial efficacy relies on standardized laboratory procedures. The most common methods for quantifying this activity are the Broth Microdilution method for MIC determination and the Kirby-Bauer (Disk Diffusion) test for assessing the Zone of Inhibition.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (this compound or penicillin) is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) within a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (typically 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (containing bacteria and broth only) and a sterility control well (containing broth only) are also included.
-
Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism (e.g., 37°C for 16-20 hours).
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth of the bacterium is observed.
The following diagram illustrates the workflow for the broth microdilution assay.
References
- 1. Penicillin compared with other advanced broad spectrum antibiotics regarding antibacterial activity against oral pathogens isolated from odontogenic abscesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Statistical comparison of the antibacterial activities of broad-spectrum penicillins against gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microchemlab.com [microchemlab.com]
- 5. Antibiotic resistance rates and penicillin MIC distribution in patients with streptococcal pneumonia between 2013-2019, and use of antibiotics in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Role of Xantocillin in Heme Biosynthesis Disruption: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Xantocillin's performance in disrupting heme biosynthesis with other alternative compounds. Supporting experimental data, detailed methodologies, and pathway visualizations are presented to facilitate a comprehensive understanding of these mechanisms.
Quantitative Comparison of Heme Biosynthesis Disruptors
The following table summarizes the available quantitative data for this compound and selected alternative compounds known to interfere with heme metabolism. It is important to note that the inhibitory concentrations are derived from different experimental assays, reflecting the diverse mechanisms of action.
| Compound | Target/Mechanism | Organism/System | Assay | Inhibitory Concentration |
| This compound X (Xan) | Heme Sequestration -> Heme Biosynthesis Dysregulation | Acinetobacter baumannii | Minimum Inhibitory Concentration (MIC) | 0.25 µg/mL[1] |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL[1] | ||
| Escherichia coli | Minimum Inhibitory Concentration (MIC) | 4 µg/mL[1] | ||
| Sampangine | Heme Biosynthesis Inhibition | Saccharomyces cerevisiae | Antifungal IC50 | 0.2 µg/mL[2] |
| Chloroquine | Heme Polymerization Inhibition | In vitro (cell-free) | β-hematin formation inhibition IC50 | ~12 µg/mL (concentration-dependent)[3] |
| Ketoconazole | Heme Polymerization Inhibition | In vitro (cell-free) | Not specified | Inhibits heme crystallization[3] |
| Heme Oxygenase Inhibition | Rat Spleen Microsomes | HO activity inhibition IC50 | 0.3 ± 0.1 µM[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of heme biosynthesis disruption are provided below.
Protocol 1: Quantification of Porphyrin Accumulation in Bacteria
This protocol is adapted from established methods for extracting and quantifying porphyrins from bacterial cells, a key indicator of heme biosynthesis dysregulation.[5][6]
1. Cell Culture and Harvesting: a. Culture bacterial cells (e.g., E. coli, A. baumannii) to the desired optical density (e.g., A600 of 0.4) in the presence of the test compound (e.g., this compound) or a vehicle control. b. Harvest the cells by centrifugation (e.g., 7,000 x g for 10 minutes at 4°C). c. Wash the cell pellet with a chilled buffer (e.g., 0.05 M Tris pH 8.2, 2 mM EDTA).
2. Porphyrin Extraction: a. Resuspend the cell pellet in an extraction solvent (e.g., ethyl acetate:acetic acid, 3:1 v/v). b. Lyse the cells using sonication on ice. c. Centrifuge to remove cell debris and transfer the supernatant to a fresh tube. d. Add deionized water, vortex, and centrifuge to separate the phases. Discard the aqueous (upper) layer. e. Repeat the water wash step. f. Add 3 M HCl to the organic phase to solubilize the porphyrins.
3. Quantification by LC-MS/MS: a. Perform liquid chromatography (LC) separation using a suitable column (e.g., Zorbax SB-Aq). b. Use a gradient of mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile) to elute the porphyrins. c. Detect and quantify the porphyrins using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Specific m/z transitions for protoporphyrin IX and coproporphyrin III are used for quantification.[5][6]
Protocol 2: Heme Polymerization Inhibition Assay (β-Hematin Formation Assay)
This in vitro assay is used to screen for compounds that inhibit the detoxification of heme into hemozoin, a crucial process for the survival of malaria parasites.[3][7][8]
1. Reaction Setup: a. In a microcentrifuge tube or microplate well, combine a solution of hemin chloride (the source of free heme) in a suitable buffer (e.g., 100 mM acetate buffer, pH 5.2).[3] b. Add the test compound at various concentrations. A known inhibitor like chloroquine is used as a positive control, and a vehicle (e.g., distilled water) as a negative control.[7] c. Initiate the polymerization reaction by adding an inducer such as a specific concentration of Tween 20, SDS, or a lipid solution.[3]
2. Incubation and Washing: a. Incubate the reaction mixture at 37°C for a specified period (e.g., overnight or for a set number of hours) to allow for the formation of β-hematin crystals.[9] b. After incubation, centrifuge the samples to pellet the insoluble β-hematin. c. Remove the supernatant and wash the pellet multiple times with a solvent in which β-hematin is insoluble but free heme is soluble (e.g., DMSO).[7]
3. Quantification: a. After the final wash, dissolve the β-hematin pellet in a known volume of a solubilizing agent (e.g., 0.1 M NaOH). b. Determine the amount of heme in the dissolved pellet by measuring the absorbance at a specific wavelength (e.g., 400-415 nm) using a spectrophotometer or microplate reader.[8] c. Calculate the percentage of inhibition of heme polymerization for each concentration of the test compound and determine the IC50 value.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of this compound-induced heme biosynthesis disruption.
Caption: Workflow for porphyrin accumulation analysis.
Discussion and Comparison of Mechanisms
This compound: A Unique Approach to Heme Biosynthesis Disruption
This compound employs a novel mechanism to disrupt heme biosynthesis in bacteria. Unlike classic enzyme inhibitors, this compound does not directly target the catalytic activity of any single enzyme in the pathway.[10] Instead, it acts by directly binding to and sequestering free heme within the bacterial cell.[11] This sequestration of the final product of the pathway effectively removes the regulatory "brake" on the initial and rate-limiting enzyme, δ-aminolevulinic acid synthase (ALAS).[5][10] The loss of this negative feedback inhibition leads to the uncontrolled upregulation of the entire heme biosynthesis pathway.[5][12] Consequently, there is a massive accumulation of porphyrin intermediates, which are photoreactive molecules that generate cytotoxic reactive oxygen species (ROS), ultimately leading to bacterial cell death.[5] Evidence for this mechanism is supported by the observation that bacteria treated with this compound accumulate fluorescent porphyrins.[5] Furthermore, resistance to this compound has been linked to mutations in the heme biosynthesis enzyme porphobilinogen synthase (PbgS), which result in reduced heme production.[2][13][14]
Alternative Strategies for Disrupting Heme Metabolism
Several other compounds disrupt heme metabolism through distinct mechanisms, providing a basis for comparison with this compound.
-
Sampangine: This azaoxoaporphine alkaloid directly inhibits one or more enzymes within the heme biosynthesis pathway, leading to the accumulation of the intermediate uroporphyrinogen.[13][14][15] This mode of action is more conventional than that of this compound, as it involves direct enzyme inhibition rather than sequestration of the final product. The accumulation of pathway intermediates also suggests a disruption that can lead to cellular toxicity.[2]
-
Chloroquine and other Quinolines: These antimalarial drugs do not inhibit the biosynthesis of heme but rather interfere with its detoxification in the malaria parasite, Plasmodium falciparum. The parasite digests host hemoglobin, releasing large amounts of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[3][8] Chloroquine is thought to cap the growing hemozoin crystal, preventing further polymerization and leading to the buildup of toxic free heme that damages the parasite.[9][16]
-
Azole Antifungals (e.g., Ketoconazole): While primarily known for inhibiting ergosterol synthesis in fungi, some azoles, like ketoconazole, have been shown to inhibit heme polymerization, similar to chloroquine.[3] Additionally, ketoconazole is a potent inhibitor of heme oxygenase, the enzyme responsible for heme degradation.[4] This dual activity highlights the complexity of compounds that can interfere with heme homeostasis.
Comparative Insights
This compound's mechanism of inducing a "runaway" biosynthesis pathway through product sequestration is a sophisticated and less common antibacterial strategy. This contrasts with the direct enzyme inhibition by sampangine and the interference with a detoxification process by chloroquine and ketoconazole. The broad-spectrum activity of this compound against various bacteria, including multidrug-resistant strains, underscores the potential of targeting heme biosynthesis regulation as a promising avenue for antibiotic development.[5][10] The low toxicity of this compound to human cells further enhances its therapeutic potential.[2][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the enzymatic activity of heme oxygenases by azole-based antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis [bio-protocol.org]
- 6. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - American Chemical Society - Figshare [acs.figshare.com]
- 12. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sampangine Inhibits Heme Biosynthesis in both Yeast and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sampangine inhibits heme biosynthesis in both yeast and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Huang Z, et al. (2011) | SGD [frontend.qa.yeastgenome.org]
- 16. biorxiv.org [biorxiv.org]
Unveiling the Antimicrobial Landscape of Isonitriles: A Comparative Analysis of Xantocillin and its Analogs
In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, isonitrile compounds have emerged as a promising class of natural products and synthetic molecules. Xantocillin, the first naturally occurring isonitrile-containing compound isolated from Penicillium notatum, has paved the way for the exploration of this unique chemical scaffold in drug discovery.[1] This guide provides a comparative analysis of this compound's antimicrobial performance against other isonitrile compounds, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this field.
Structural and Functional Overview of Isonitriles
Isonitriles, also known as isocyanides, are organic compounds containing the functional group -N≡C.[2][3][4][5][6] This is a constitutional isomer of the more common nitrile (-C≡N) group.[3][4] The unique electronic structure of the isonitrile group imparts distinct chemical reactivity and biological activity to these molecules. This compound, with its two isonitrile moieties, exhibits a broad spectrum of antibacterial activity.[7]
Comparative Antimicrobial Potency
The antimicrobial efficacy of this compound and other isonitrile compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
While direct, comprehensive cross-reactivity studies comparing this compound with a wide range of other isonitrile compounds are limited in the public domain, existing research on individual or small groups of isonitriles allows for a preliminary comparative assessment. The following table summarizes available MIC data for this compound and a selection of other isonitrile antibiotics against key bacterial strains.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Acinetobacter baumannii | 1 | [7] |
| Staphylococcus aureus | Not specified | ||
| Aryl Isonitrile 7 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-8 µM | [8] |
| Aryl Isonitrile 18 | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | [8] |
| Aryl Isonitrile 19 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-8 µM | [8] |
| Epoxy Isonitriles | Staphylococcus aureus | < 0.05 µM | [9] |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The following is a generalized protocol for the broth microdilution method, a commonly used technique.
Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
- Test compounds (this compound and other isonitriles) dissolved in a suitable solvent (e.g., DMSO).
- Bacterial strains cultured to the mid-logarithmic phase in appropriate broth medium (e.g., Mueller-Hinton Broth).
- Sterile 96-well microtiter plates.
- Spectrophotometer.
2. Experimental Procedure:
- A serial two-fold dilution of each test compound is prepared in the microtiter plate wells.
- The bacterial inoculum is adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
- Positive (bacteria without antibiotic) and negative (broth only) control wells are included.
- The plates are incubated at 37°C for 18-24 hours.
3. Data Analysis:
- The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Mode of Action and Signaling Pathways
Recent studies have begun to elucidate the mechanisms by which isonitrile compounds exert their antimicrobial effects. This compound has been shown to induce autophagy through the inhibition of the MEK/ERK signaling pathway.[10] Furthermore, it has been found to dysregulate heme biosynthesis in Acinetobacter baumannii, highlighting a novel mode of action.[7] Other isonitrile compounds have been shown to covalently target essential metabolic enzymes in bacteria.[11]
Below is a diagram illustrating the simplified signaling pathway of MEK/ERK inhibition by this compound, leading to the induction of autophagy.
Caption: this compound inhibits the MEK/ERK pathway, leading to the induction of autophagy.
This guide provides a foundational comparison of this compound with other isonitrile compounds, highlighting their potential as a versatile class of antibiotics. Further research involving standardized, head-to-head comparative studies is necessary to fully delineate their relative potencies and spectra of activity, which will be crucial for guiding future drug development efforts in the fight against antimicrobial resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. teachy.ai [teachy.ai]
- 3. Isocyanide - Wikipedia [en.wikipedia.org]
- 4. Isocyanide: Structure, Properties, Uses & Key Concepts Explained [vedantu.com]
- 5. NEET UG : Isocyanide, chemistry by unacademy [unacademy.com]
- 6. teachy.ai [teachy.ai]
- 7. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Second-generation aryl isonitrile compounds targeting multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epoxy Isonitriles, A Unique Class of Antibiotics: Synthesis of Their Metabolites and Biological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Investigating the Synergistic Potential of Xantocillin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria necessitates innovative therapeutic strategies, including the exploration of synergistic antibiotic combinations. Xantocillin X, a broad-spectrum isonitrile antibiotic, presents a promising candidate for such combination therapies due to its unique mechanism of action. This guide provides an objective comparison of this compound's synergistic effects with other antibiotics, supported by available experimental data, and offers detailed protocols for further research.
Mechanism of Action: A Unique Target
This compound X exerts its antibacterial effect through the dysregulation of heme biosynthesis in bacteria.[1][2] Unlike many antibiotics that target cell wall synthesis or protein production, this compound sequesters heme, a critical cofactor for numerous cellular processes. This sequestration leads to an accumulation of toxic porphyrins, ultimately resulting in bacterial cell death.[1][2] This distinct mechanism suggests a low probability of cross-resistance with existing antibiotic classes and highlights its potential for synergistic combinations.
Synergistic Effects of this compound with Other Antibiotics
Currently, documented evidence of this compound's synergistic activity is primarily focused on its combination with the aminoglycoside antibiotic, gentamicin, against Acinetobacter baumannii.
Quantitative Data Summary
The following table summarizes the key findings from a study investigating the synergistic effect of this compound X and gentamicin. The synergy was determined using the fractional inhibitory concentration (FIC) index, calculated from checkerboard assays. An FIC index of ≤ 0.5 is indicative of synergy.
| Pathogen | Strain | This compound X MIC (µM) | Gentamicin MIC (µM) | Antibiotic Combination | FIC Index Range | Interpretation |
| Acinetobacter baumannii | ATCC 19606 (Gentamicin-Sensitive) | 0.25–0.5[2] | Not explicitly stated | This compound X + Gentamicin | 0.3125–0.375[2] | Synergy |
| Acinetobacter baumannii | AB5075 (MDR, Gentamicin-Resistant) | 1[2] | ~800 | This compound X + Gentamicin | 0.3125–0.375[2] | Synergy |
Note: While the study demonstrated synergy, comprehensive data on the synergistic effects of this compound with other antibiotic classes such as β-lactams, quinolones, or macrolides against a broader range of pathogens is not yet available in the reviewed literature. This represents a significant area for future research.
Experimental Protocols
To facilitate further investigation into the synergistic potential of this compound, detailed methodologies for key experiments are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
1. Preparation of Materials:
- 96-well microtiter plates.
- Bacterial culture in the logarithmic growth phase, adjusted to a 0.5 McFarland standard.
- Mueller-Hinton Broth (MHB) or other appropriate growth medium.
- Stock solutions of this compound and the antibiotic to be tested, prepared at a concentration significantly higher than their respective Minimum Inhibitory Concentrations (MICs).
2. Assay Setup:
- Dispense 50 µL of MHB into each well of the 96-well plate.
- Create a two-fold serial dilution of this compound along the rows (e.g., from column 1 to 10).
- Create a two-fold serial dilution of the second antibiotic along the columns (e.g., from row A to G).
- The final well in each row (e.g., column 11) should contain only the serial dilution of this compound to determine its MIC.
- The final well in each column (e.g., row H) should contain only the serial dilution of the second antibiotic to determine its MIC.
- A growth control well (containing only MHB and bacterial inoculum) and a sterility control well (containing only MHB) should be included.
- Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.
3. Incubation and Analysis:
- Incubate the plates at 37°C for 18-24 hours.
- After incubation, visually inspect the plates for turbidity to determine the MIC of each antibiotic alone and in combination.
- Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic in every well showing no growth:
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- Calculate the FIC Index (FICI) for each combination:
- FICI = FIC of Drug A + FIC of Drug B
- Interpret the results:
- FICI ≤ 0.5: Synergy
- 0.5 < FICI ≤ 1: Additive
- 1 < FICI ≤ 4: Indifference
- FICI > 4: Antagonism
Time-Kill Assay Protocol
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.
1. Preparation of Materials:
- Bacterial culture in the logarithmic growth phase.
- MHB or other appropriate growth medium.
- Stock solutions of this compound and the test antibiotic.
- Sterile test tubes.
- Agar plates for colony counting.
2. Assay Setup:
- Prepare test tubes containing MHB with the following:
- No antibiotic (growth control).
- This compound alone at a specific concentration (e.g., 0.5 x MIC, 1 x MIC).
- The second antibiotic alone at a specific concentration.
- The combination of this compound and the second antibiotic at the same concentrations.
- Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.
3. Incubation and Sampling:
- Incubate the tubes at 37°C with shaking.
- At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions of the aliquots in sterile saline or PBS.
- Plate the dilutions onto agar plates and incubate for 18-24 hours.
4. Analysis:
- Count the number of colonies on the plates to determine the CFU/mL at each time point.
- Plot the log10 CFU/mL versus time for each condition.
- Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying mechanism of action, the following diagrams are provided.
Caption: Workflow for the checkerboard assay to determine antibiotic synergy.
Caption: Mechanism of action of this compound X via heme biosynthesis disruption.
References
Comparative Bioactivity of Xantocillin and Its Derivative, Xanthocillin X Dimethyl Ether
A detailed analysis of the antimicrobial and anticancer properties of Xantocillin X and its dimethyl ether derivative, supported by experimental data and mechanistic insights.
This guide provides a comparative overview of the bioactivity of the natural product this compound X and its derivative, Xanthocillin X Dimethyl Ether (XanDME). The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The information presented is based on available scientific literature and includes quantitative data on antimicrobial and anticancer activities, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
The bioactivity of this compound X and XanDME has been evaluated against various bacterial strains and cancer cell lines. The following tables summarize the key quantitative findings from these studies, providing a direct comparison of their potency.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Acinetobacter baumannii ATCC17978 (μM) | A. baumannii ATCC17978 ΔadeB ΔadeJ (μM) |
| This compound X | > 16 | 0.5 |
| Xanthocillin X Dimethyl Ether (XanDME) | > 16 | 2 |
Data sourced from Hübner et al., 2021.[1][2]
Table 2: Comparative Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)
| Compound | MDA-MB-231 (Triple-Negative Breast Cancer) (μM) | MDA-MB-468 (Triple-Negative Breast Cancer) (μM) | ZR-75-1 (ER+, PR+/−, HER2− Breast Cancer) (μM) | MDA-MB-453 (ER−, PR−, HER2+ Breast Cancer) (μM) |
| Xanthocillin X Dimethyl Ether (XanDME) | 0.85 | 0.25 | 1.7 | 1.1 |
Data sourced from a 2023 study on the anti-proliferative effect of XanDME.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) at 37°C overnight.
- A single colony is then used to inoculate a tube of cation-adjusted Mueller-Hinton Broth (MHII).
- The broth culture is incubated at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.4-0.6).
- The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Test Compounds:
- This compound X and its derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
- Serial two-fold dilutions of the stock solution are prepared in MHII broth in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension.
- The final volume in each well is typically 100-200 μL.
- Control wells containing only broth and bacteria (positive control) and broth only (negative control) are included.
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
1. Cell Seeding:
- Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
- The plates are incubated for 24 hours to allow the cells to attach.
2. Compound Treatment:
- Stock solutions of the test compounds are prepared in DMSO and then diluted to various concentrations in the cell culture medium.
- The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compounds.
- Control wells with cells treated with vehicle (DMSO) and wells with medium only (blank) are included.
- The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- After the treatment period, 10-20 μL of MTT solution (typically 5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
4. Solubilization and Absorbance Reading:
- The medium containing MTT is carefully removed, and 100-150 μL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
- The plate is gently shaken for 15-20 minutes to ensure complete dissolution.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Calculation of IC50:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.
Caption: Heme biosynthesis pathway and the mechanism of action of Xanthocillin X.
References
Xantocillin: A Potent Newcomer in the Fight Against Drug-Resistant Bacteria
A comparative analysis of Xantocillin's efficacy against current antibiotic treatments reveals a promising new weapon for researchers, scientists, and drug development professionals. With a novel mechanism of action and potent activity against challenging Gram-negative pathogens, this compound demonstrates significant potential in an era of mounting antibiotic resistance.
This guide provides an objective comparison of this compound's performance with that of established antibiotics, supported by in-vitro experimental data. The information presented aims to equip researchers with the necessary data to evaluate this compound's potential for further investigation and development.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Analysis
The in-vitro efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and a range of current frontline antibiotics against several key bacterial pathogens. Lower MIC values indicate higher potency.
Table 1: Comparative MICs Against Gram-Negative Bacteria (µg/mL)
| Antibiotic | Acinetobacter baumannii | Pseudomonas aeruginosa | Klebsiella pneumoniae | Escherichia coli |
| This compound | 0.004 - 2 [1][2][3] | 4 [1][2][3] | 4 [1][2][3] | 2 [1][2][3] |
| Ciprofloxacin | 0.06 - >128 | 0.008 - >1024 | 0.015 - >128 | 0.015 - >1000 |
| Gentamicin | 0.12 - >256 | 0.03 - >1024 | 0.12 - >256 | 0.03 - >256 |
| Meropenem | 0.03 - >512 | 0.06 - >512 | 0.015 - >128 | 0.008 - >128 |
| Ceftazidime | 0.25 - >256 | 0.06 - >1024 | 0.06 - >256 | 0.03 - >256 |
| Cefepime | 0.12 - >256 | 0.25 - >256 | 0.03 - >256 | 0.015 - >256 |
Table 2: Comparative MICs Against Gram-Positive Bacteria (µg/mL)
| Antibiotic | Staphylococcus aureus (MRSA) |
| This compound | 1 [1][2][3] |
| Vancomycin | 0.25 - 8 |
| Linezolid | 0.5 - 4 |
Note: MIC values can vary depending on the specific strain and testing methodology.
A Novel Mechanism of Action: Dysregulation of Heme Biosynthesis
This compound distinguishes itself from many current antibiotics through its unique mechanism of action. Instead of targeting common pathways like cell wall synthesis, protein synthesis, or DNA replication, this compound disrupts bacterial viability by dysregulating heme biosynthesis.[1][2][3][4]
Heme is an essential cofactor for many vital cellular processes. This compound is believed to sequester heme, leading to a cascade of detrimental effects within the bacterial cell, including the accumulation of toxic porphyrin intermediates and subsequent cell death.[1][2][3] This novel mechanism suggests that this compound may be effective against bacteria that have developed resistance to antibiotics targeting more conventional pathways.
Mechanisms of Current Antibiotic Treatments
For comparison, the following diagrams illustrate the mechanisms of action of several classes of current antibiotics.
Beta-Lactams (e.g., Penicillins, Cephalosporins, Carbapenems)
These antibiotics inhibit the final step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[5][6][7][8][9]
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)
Fluoroquinolones target bacterial enzymes called DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair.[10][11][12][13][14]
Protein Synthesis Inhibitors (e.g., Macrolides, Tetracyclines, Linezolid)
This broad category of antibiotics works by binding to the bacterial ribosome (either the 30S or 50S subunit), thereby inhibiting the synthesis of essential proteins.[15][16][17][18][19]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized procedure outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following is a generalized protocol.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing non-fastidious aerobic bacteria.
-
Antibiotics: Stock solutions of antibiotics are prepared and then serially diluted in CAMHB to achieve a range of concentrations.
-
Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard is prepared from a fresh culture (18-24 hours old). This is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
2. Assay Procedure:
-
A 96-well microtiter plate is used. Each well in a row receives a decreasing concentration of the antibiotic.
-
Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
-
Each well is inoculated with the standardized bacterial suspension.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
Following incubation, the plate is examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Conclusion
This compound demonstrates remarkable potency against a range of clinically relevant bacteria, including multidrug-resistant strains of Acinetobacter baumannii. Its novel mechanism of action, targeting heme biosynthesis, presents a significant advantage in overcoming existing resistance mechanisms. The comparative data suggests that this compound's efficacy is on par with, and in some cases superior to, current antibiotic treatments. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising new antibiotic.
References
- 1. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. MECHANISM OF ACTION OF BETA-LACTAM ANTIBIOTICS (1).pptx [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetracylines and Macrolide antibiotics | PDF [slideshare.net]
- 16. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 17. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. youtube.com [youtube.com]
A Comparative Guide to the In Vivo Therapeutic Potential of Xantocillin and Alternatives for Acinetobacter baumannii Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Xantocillin, a novel antibiotic, against multidrug-resistant Acinetobacter baumannii. Due to the current absence of published in vivo data for this compound, this document outlines a proposed validation framework and compares its promising in vitro profile with established in vivo data for alternative therapeutic agents.
Executive Summary
This compound X (Xan) is an isonitrile-containing natural product with potent, nanomolar-range activity against a variety of Gram-negative bacteria, including the high-priority pathogen Acinetobacter baumannii.[1][2] Its unique mechanism of action, which involves the dysregulation of heme biosynthesis, presents a promising new avenue for antibiotic development, particularly for combating multidrug-resistant strains.[1][2] This guide details a proposed preclinical in vivo validation plan for this compound and provides a comparative benchmark using existing in vivo efficacy and toxicity data for current and emerging treatments for A. baumannii infections, such as minocycline, tigecycline, polymyxin B, and the novel antibiotic zosurabalpin.
Mechanism of Action of this compound
This compound's antibacterial effect stems from its ability to directly bind to and sequester heme, a vital cofactor in numerous cellular processes. This sequestration disrupts the heme biosynthetic pathway, leading to an accumulation of porphyrins, which in turn induces cellular stress and ultimately results in bacterial cell death.[1][2] This novel mechanism is distinct from a majority of commercially available antibiotics. Resistance to this compound has been linked to mutations in the heme biosynthesis enzyme porphobilinogen synthase (PbgS).[1][2]
Caption: Proposed mechanism of action for this compound.
Proposed In Vivo Validation Workflow for this compound
The following workflow outlines a standard preclinical trial to assess the in vivo efficacy and safety of this compound.
Caption: A standard workflow for in vivo validation.
Comparative Analysis of Therapeutic Agents
This section compares the known in vitro data for this compound with the in vivo data available for alternative antibiotics used against A. baumannii.
Caption: Logical flow for comparative assessment.
In Vitro and In Vivo Efficacy Data
| Antibiotic | Organism | In Vitro MIC (µg/mL) | Animal Model | Efficacy Endpoint | Result | Reference |
| This compound | A. baumannii | 0.064 (MIC90) | - | - | - | [1] |
| Minocycline | Minocycline-resistant A. baumannii | >4 | Murine Pneumonia | Survival | Significantly improved with colistin combination | [3][4] |
| Bacterial Load in Lungs | Significantly reduced with colistin combination | [3][4] | ||||
| Tigecycline | Imipenem-susceptible A. baumannii | 2 | Murine Pneumonia | Bacterial Load in Lungs | Decreased bacterial counts | [5] |
| Imipenem-intermediate A. baumannii | 2 | Decreased bacterial counts | [5] | |||
| Polymyxin B | A. baumannii | - | Neutropenic Murine Pneumonia | Bacterial Load in Lungs | Unsatisfactory as monotherapy | [6] |
| Zosurabalpin | Pan-drug-resistant A. baumannii | 2 | Murine Lung Infection | Bacterial Load in Lungs | Dose-dependent reduction | [7][8] |
| 1 (MIC90) | Murine Sepsis | Survival | Prevented death | [9] |
In Vivo Toxicity Data
| Antibiotic | Animal Model | Toxicity Endpoint | Result | Reference |
| This compound | - | - | Low toxicity to human cells reported | [1][2] |
| Minocycline | Rats, Rabbits | Skeletal Malformations in Fetuses | Observed at 30 mg/kg/day (rats) and 100 mg/kg/day (rabbits) | [10] |
| Rats | Spermatogenesis | Adversely affected at 100 and 300 mg/kg/day | [10] | |
| Tigecycline | Mice | LD50 | 124 mg/kg (males), 98 mg/kg (females) | [11] |
| Rats | LD50 | 106 mg/kg (both sexes) | [11] | |
| Polymyxin B | - | Nephrotoxicity | A known significant side effect | [12] |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments that would be essential for the in vivo validation of this compound, based on established protocols for other antibiotics.
Murine Pneumonia Model of A. baumannii Infection
This model is crucial for evaluating the efficacy of a new antibiotic in a clinically relevant infection site.
-
Animal Strain: Female C57BL/6 or BALB/c mice (6-8 weeks old).
-
Bacterial Strain: A clinically isolated, multidrug-resistant strain of A. baumannii.
-
Infection Protocol:
-
Anesthetize mice with an intraperitoneal injection of ketamine and xylazine.
-
Inoculate intranasally with a suspension of A. baumannii (e.g., 1 x 10^8 CFU in 50 µL of sterile saline).
-
-
Treatment Protocol:
-
Initiate treatment at a clinically relevant time point post-infection (e.g., 2-4 hours).
-
Administer this compound via a clinically relevant route (e.g., intravenous or subcutaneous) at various doses to establish a dose-response relationship.
-
Administer comparator antibiotics (e.g., minocycline, tigecycline) at clinically relevant doses.
-
-
Efficacy Assessment:
-
Monitor survival rates over a defined period (e.g., 7 days).
-
At specific time points (e.g., 24 and 48 hours post-treatment), euthanize a subset of mice.
-
Harvest lungs, homogenize, and perform quantitative bacteriology to determine the bacterial load (CFU/gram of tissue).
-
-
Reference Protocols: As described in studies by Harris et al. and in the assessment of minocycline and polymyxin B combinations.[6][13][14]
Murine Sepsis Model of A. baumannii Infection
This model is used to assess the antibiotic's ability to control systemic infection and prevent mortality.
-
Animal Strain: As above.
-
Bacterial Strain: As above.
-
Infection Protocol:
-
Administer an intraperitoneal injection of a lethal dose of A. baumannii (e.g., 1 x 10^7 CFU in 200 µL of sterile saline).
-
-
Treatment Protocol:
-
Initiate treatment shortly after infection (e.g., 1-2 hours).
-
Administer this compound and comparator antibiotics as described for the pneumonia model.
-
-
Efficacy Assessment:
-
Monitor survival rates over a defined period (e.g., 7 days).
-
At early time points, blood samples can be collected to determine the level of bacteremia.
-
-
Reference Protocols: Similar to those used in the evaluation of zosurabalpin.[9]
Acute and Sub-chronic Toxicity Studies
These studies are essential to determine the safety profile of this compound.
-
Animal Strain: Sprague-Dawley rats or BALB/c mice.
-
Acute Toxicity (LD50 Determination):
-
Administer single, escalating doses of this compound to different groups of animals.
-
Observe animals for a defined period (e.g., 14 days) for signs of toxicity and mortality.
-
Calculate the LD50 value.
-
-
Sub-chronic Toxicity:
-
Administer repeated doses of this compound over a longer period (e.g., 28 or 90 days) at sub-lethal concentrations.
-
Monitor for changes in body weight, food and water consumption, and clinical signs of toxicity.
-
At the end of the study, perform detailed hematological and serum biochemical analysis.
-
Conduct histopathological examination of major organs.
-
Conclusion and Future Directions
This compound's novel mechanism of action and potent in vitro activity against A. baumannii make it a highly promising candidate for further development. The proposed in vivo validation studies are critical next steps to ascertain its therapeutic potential. A direct comparison with existing and emerging therapies will be crucial to position this compound in the clinical landscape for treating multidrug-resistant Gram-negative infections. Future research should focus on conducting these pivotal in vivo studies to generate the necessary efficacy and safety data to support its progression towards clinical trials.
References
- 1. In vitro and in vivo efficacy of cefiderocol plus tigecycline, colistin, or meropenem against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. In Vivo and In Vitro Efficacy of Minocycline-Based Combination Therapy for Minocycline-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo and In Vitro Efficacy of Minocycline-Based Combination Therapy for Minocycline-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of tigecycline vs. imipenem in the treatment of experimental Acinetobacter baumannii murine pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Minocycline and Polymyxin B Combination against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2109. In vitro and in vivo Killing Kinetics of Zosurabalpin (RG6006) Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zosurabalpin shows promise in the fight against antibacterial resistance [clinicaltrialsarena.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. A Mouse Model of Acinetobacter baumannii-Associated Pneumonia Using a Clinically Isolated Hypervirulent Strain - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Xantocillin's Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings related to Xantocillin, a naturally occurring isonitrile antibiotic, with other antimicrobial alternatives. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to facilitate an objective assessment of the reproducibility of this compound's reported bioactivities.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and its alternatives is summarized below. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of this compound and Comparator Compounds
| Compound | Acinetobacter baumannii | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Klebsiella pneumoniae | Enterococcus faecalis |
| This compound | 0.18 - 0.72[1] | ~0.86[2] | Low µM range | Low µM range | Low µM range | > 16[3] |
| α-Mangostin | >800[4] | >32 | 1.57 - 12.5[5] | >32 | - | >25 |
| Rubraxanthone | - | - | 0.31 - 1.25[5] | - | - | - |
| XT17 (Xanthone Derivative) | 6.25 - 50[6] | 3.125 - 12.5[6] | 0.39[6] | 3.125[6] | 6.25 - 12.5[6] | - |
| I16 (Aryl Isonitrile) | - | 25 | 1.6 | - | - | - |
| Cefiderocol | 0.5 - >128[1][7] | - | - | - | - | - |
| Sulbactam-Durlobactam | 1 - 2 (MIC₅₀/₉₀)[8] | - | - | - | - | - |
Note: "-" indicates that data was not found in the searched literature. MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Antimicrobial Susceptibility Testing
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
-
Preparation of Antimicrobial Agent Stock Solutions: Dissolve the antimicrobial compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Aseptically dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Serial Dilution of Antimicrobial Agents: Add 100 µL of the antimicrobial stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. The last well serves as a growth control and contains no antimicrobial agent.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh overnight culture in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well (except for a sterility control well) with 10 µL of the standardized bacterial suspension.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.[3][9][10]
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Disks: Aseptically place paper disks impregnated with a standard concentration of the antimicrobial agent onto the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.
-
Interpretation: The zone diameters are interpreted as susceptible, intermediate, or resistant according to standardized tables (e.g., from the Clinical and Laboratory Standards Institute - CLSI).[5][6][11]
Heme Sequestration Assay (UV-Vis Spectroscopy)
This assay is used to determine the ability of a compound to bind to heme, which is the proposed mechanism of action for this compound.
-
Preparation of Solutions: Prepare a stock solution of hemin (a form of heme) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a stock solution of the test compound (e.g., this compound) in the same buffer.
-
Spectroscopic Measurement: In a quartz cuvette, place a defined concentration of the hemin solution.
-
Titration: Record the initial UV-Vis spectrum of the hemin solution (typically from 300 to 700 nm). The Soret peak of heme is around 400 nm.
-
Data Analysis: Incrementally add small aliquots of the test compound solution to the cuvette and record the UV-Vis spectrum after each addition. A change in the absorbance or a shift in the wavelength of the Soret peak indicates an interaction between the compound and heme. The binding affinity can be calculated by analyzing the spectral changes as a function of the compound concentration.
Proteomic Analysis of Antibiotic-Resistant Bacteria
This workflow is used to identify changes in protein expression in bacteria that have developed resistance to an antibiotic.
-
Bacterial Culture and Protein Extraction: Culture the antibiotic-susceptible (wild-type) and resistant bacterial strains under standard conditions. For the resistant strain, the medium may be supplemented with the antibiotic. Harvest the cells and lyse them to release the proteins.
-
Protein Digestion: Reduce, alkylate, and digest the extracted proteins into smaller peptides using an enzyme such as trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides using liquid chromatography and analyze them using a mass spectrometer. The mass spectrometer determines the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: Use database search algorithms to identify the proteins from which the peptides originated. Compare the protein abundance between the susceptible and resistant strains to identify proteins that are up- or down-regulated in the resistant strain.
Genomic Analysis of Antibiotic-Resistant Mutants
This workflow is used to identify genetic mutations that confer antibiotic resistance.
-
Generation of Resistant Mutants: Expose a population of susceptible bacteria to increasing concentrations of the antibiotic to select for resistant mutants.
-
DNA Extraction: Isolate genomic DNA from both the wild-type and the resistant mutant strains.
-
Whole-Genome Sequencing: Sequence the entire genome of both strains using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads of the resistant mutant to the genome of the wild-type strain to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic variations.
-
Gene Annotation and Functional Analysis: Identify the genes affected by the mutations and analyze their potential role in antibiotic resistance.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and the experimental workflows described above.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Integrated workflow for genomic and proteomic analysis of antibiotic resistance.
References
- 1. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. qscience.com [qscience.com]
- 6. Study of in vitro antibacterial activity of 19 antimicrobial agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of Antibiotics against Pseudomonas aeruginosa in an In Vitro Model of Biofilms in the Context of Cystic Fibrosis: Influence of the Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. summitpharma.co.jp [summitpharma.co.jp]
- 9. Activity of Temocillin against KPC-Producing Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unveiling a Novel Antibacterial Strategy: Xantocillin's Heme Sequestration Mechanism Outperforms Traditional Antibiotics in Combating Drug-Resistant Bacteria
A groundbreaking study has elucidated the unique mechanism of action of Xantocillin, a natural isonitrile antibiotic. By directly sequestering heme, an essential cofactor for bacterial respiration and metabolism, this compound induces a cascade of catastrophic physiological events, leading to rapid bacterial cell death. This novel approach presents a significant advantage over conventional antibiotics, which are increasingly failing due to widespread resistance. This guide provides a comprehensive comparison of the mechanisms of action of this compound and other major antibiotic classes, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals in the fight against antimicrobial resistance.
Executive Summary
The relentless rise of antibiotic-resistant bacteria poses a critical threat to global health. The discovery of this compound's novel mechanism of action offers a promising new avenue for antibacterial drug development. Unlike traditional antibiotics that target specific enzymatic pathways, this compound disrupts a fundamental cellular process by binding to and sequestering heme. This guide details the experimental evidence for this compound's unique mechanism and provides a comparative analysis against established antibiotic classes, including β-lactams, tetracyclines, macrolides, and fluoroquinolones. The data presented herein underscores the potential of this compound and its derivatives as a next-generation therapeutic strategy to combat multidrug-resistant pathogens.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism. The following tables summarize the MIC values of this compound and other representative antibiotics against key Gram-positive and Gram-negative bacterial strains.
Table 1: MIC Values (μM) of this compound against Various Bacterial Strains [1]
| Bacterial Strain | MIC (μM) |
| Acinetobacter baumannii ATCC19606 | 0.25 |
| Acinetobacter baumannii ATCC17989 | 0.5 |
| Acinetobacter baumannii AB5075 (MDR) | 4 |
| Escherichia coli K12 | 16 |
| Klebsiella pneumoniae | 8 |
| Pseudomonas aeruginosa | 32 |
| Staphylococcus aureus (MSSA) | 4 |
| Staphylococcus aureus (MRSA) | 4 |
| Enterococcus faecalis | >64 |
| Enterococcus faecium | >64 |
Table 2: Comparative MIC Values (μg/mL) against Staphylococcus aureus
| Antibiotic Class | Antibiotic | S. aureus ATCC 29213 MIC (μg/mL) | S. aureus (Clinical Isolate) MIC (μg/mL) |
| Isonitrile | This compound | ~1.15 | ~1.15 - 2.3 |
| β-Lactam (Penicillin) | Penicillin G | 0.4 | 24[2] |
| β-Lactam (Cephalosporin) | Cephalothin | - | MIC50: 2, MIC90: >128[3] |
| Tetracycline | Tetracycline | - | - |
| Macrolide | Azithromycin | 0.25-1.0[4] | - |
| Fluoroquinolone | Ciprofloxacin | 0.6[5] | MIC50: 0.25, MIC90: 2[6] |
Table 3: Comparative MIC Values (μg/mL) against Escherichia coli
| Antibiotic Class | Antibiotic | E. coli ATCC 25922 MIC (μg/mL) | E. coli (Clinical Isolate) MIC (μg/mL) |
| Isonitrile | This compound | ~4.6 | - |
| β-Lactam (Penicillin) | Penicillin G | >128[2] | - |
| β-Lactam (Cephalosporin) | Cefepime | - | MIC50: ≤0.25, MIC90: >32 |
| Tetracycline | Tetracycline | - | - |
| Macrolide | Azithromycin | 2.0-8.0[4] | 16 - 64[7] |
| Fluoroquinolone | Ciprofloxacin | 0.013[5] | - |
Mechanisms of Action: A Detailed Comparison
This compound: Heme Sequestration
This compound employs a novel mechanism of action by directly binding to and sequestering intracellular heme.[1][8] Heme is a vital iron-containing cofactor essential for numerous cellular processes, including electron transport and detoxification of reactive oxygen species. By depleting the available heme pool, this compound triggers a dysregulation of the heme biosynthesis pathway, leading to the accumulation of toxic porphyrin intermediates and ultimately, bacterial cell death.[1] This unique mechanism is particularly effective against challenging Gram-negative pathogens like Acinetobacter baumannii.[1][8]
Figure 1: this compound's mechanism of action via heme sequestration.
β-Lactam Antibiotics (Penicillins and Cephalosporins): Inhibition of Cell Wall Synthesis
Penicillins and cephalosporins, collectively known as β-lactam antibiotics, share a common mechanism of action. They inhibit the final step of peptidoglycan synthesis, a crucial component of the bacterial cell wall. These antibiotics act by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are the enzymes responsible for cross-linking the peptidoglycan chains. The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.
Figure 2: Mechanism of action of β-lactam antibiotics.
Tetracyclines: Inhibition of Protein Synthesis (30S Ribosomal Subunit)
Tetracyclines are broad-spectrum bacteriostatic antibiotics that inhibit protein synthesis. They bind reversibly to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This blockage effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.
References
- 1. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Xantocillin Disposal
For researchers and scientists engaged in drug development, the integrity of their work is intrinsically linked to the safety of their laboratory environment. Proper disposal of chemical reagents like Xantocillin, a naturally derived antibiotic, is a critical component of maintaining a safe and compliant workspace. Adherence to stringent disposal protocols mitigates risks of allergic reactions, respiratory sensitization, and environmental contamination. This guide provides a procedural framework for the safe handling and disposal of this compound waste, grounded in established best practices for antibiotic and hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. The following are general safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. If handling powdered forms of this compound, a respirator may be necessary to prevent inhalation.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Management: Have a spill kit readily available that is appropriate for chemical spills. In the event of a spill, follow your institution's established spill cleanup procedures.
This compound Waste Segregation and Disposal Plan
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1] Antibiotic solutions, particularly stock solutions, are generally considered hazardous chemical waste and should be collected in approved containers for chemical waste disposal according to institutional guidelines.[2]
Step 1: Waste Identification and Segregation
Properly segregate this compound waste at the point of generation. Never mix incompatible waste streams.
Step 2: Containerization and Labeling
-
Liquid Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof, and sealed hazardous waste container.[1] Do not dispose of these solutions down the drain.[1]
-
Solid Waste: Dispose of solid this compound and materials contaminated with it (e.g., weighing papers, contaminated PPE) in a clearly labeled hazardous waste container.
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound must be placed in a designated sharps container for hazardous materials.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Sensitizer"), and the date of accumulation.
Step 3: Storage
Store hazardous waste in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[3] This area should be secure and away from general laboratory traffic. Ensure that incompatible wastes are segregated to prevent reactions.[3]
Step 4: Disposal
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste contractor.[1][4] They are equipped to transport and dispose of the waste in accordance with all local, state, and federal regulations.
Data Presentation: this compound Waste Management
| Waste Type | Container | Disposal Method |
| Aqueous Solutions | Sealed, labeled hazardous waste container | Collection by licensed hazardous waste disposal company |
| Solid (Powder) | Sealed, labeled hazardous waste container | Collection by licensed hazardous waste disposal company |
| Contaminated Labware | Labeled hazardous waste container or bag | Collection by licensed hazardous waste disposal company |
| Contaminated Sharps | Designated hazardous sharps container | Collection by licensed hazardous waste disposal company |
| Contaminated PPE | Labeled hazardous waste bag | Collection by licensed hazardous waste disposal company |
Experimental Protocols: In-Lab Inactivation (Expert Use Only)
In-lab chemical inactivation of antibiotics should only be performed by trained personnel and with a validated protocol explicitly approved by the institution's EHS department.[1] These methods are not standard practice and require rigorous verification.
Alkaline Hydrolysis: Penicillins are susceptible to hydrolysis under alkaline conditions, which breaks the beta-lactam ring.[1] This would involve raising the pH of the aqueous waste solution.
Oxidation: Strong oxidizing agents can also degrade the penicillin molecule.[1]
Verification: Complete inactivation of the antibiotic must be verified using an analytical technique such as High-Performance Liquid Chromatography (HPLC) before any further disposal steps are taken.[1]
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Xantocillin
This document provides crucial procedural and logistical information for the safe handling and disposal of Xantocillin, designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Given that this compound is utilized in cancer research and its full toxicological profile is not widely documented, it should be handled with the same precautions as other cytotoxic agents.[1][2][3] The following personal protective equipment is mandatory to minimize exposure.
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemotherapy-rated gloves | Double-gloving is required. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. The inner glove should be removed upon leaving the work area. |
| Body Protection | Disposable, solid-front gown | Must be resistant to chemotherapy drugs. Gowns should be changed immediately if contaminated. |
| Respiratory Protection | N95 or higher-rated respirator | Required when handling the powdered form of this compound to prevent inhalation.[4] A surgical mask is not sufficient. |
| Eye Protection | Safety goggles or a full-face shield | Must be worn at all times in the laboratory to protect against splashes and aerosols. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for ensuring laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Verification: Confirm that the received substance is correctly labeled as this compound.
-
Storage: Store this compound in a designated, clearly labeled, and secure area away from incompatible materials. The storage temperature should be between 0 - 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[5] The area should be dry and dark.
Preparation and Use
-
Designated Area: All handling of powdered this compound must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to control airborne particles.
-
Weighing: Use a dedicated and calibrated scale within the containment area.
-
Spill Management: A spill kit specifically for cytotoxic drugs must be readily available in all areas where this compound is handled.[1]
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A common decontamination procedure involves a two-step process of washing with a detergent solution followed by a rinse with a suitable solvent like ethanol.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, pipette tips, and empty vials, must be segregated into clearly labeled, puncture-proof hazardous waste containers.
-
Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Under no circumstances should this waste be poured down the drain.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous waste.
-
Container Disposal: Empty this compound containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste before the container can be disposed of.[6]
Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps and safety precautions for the entire lifecycle of this compound in the laboratory.
Caption: A diagram illustrating the key stages and safety protocols for handling this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. hse.gov.uk [hse.gov.uk]
- 4. ipservices.care [ipservices.care]
- 5. medkoo.com [medkoo.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
